(R)-M8891
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H17F2N3O3 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |
Clave InChI |
WVGGJQVCOTYFPV-FQEVSTJZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(R)-M8891: A Deep Dive into its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-M8891 is a novel, potent, and selective small-molecule inhibitor of Methionine Aminopeptidase-2 (MetAP-2) that demonstrates significant anti-angiogenic and anti-tumor activity. As an orally bioavailable and reversible inhibitor, it represents a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in angiogenesis, detailing its molecular target, downstream signaling effects, and the preclinical evidence supporting its function. The document includes a compilation of key quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
Introduction: The Role of MetAP-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. One of the key enzymes essential for the proliferation of endothelial cells—the primary cells lining blood vessels—is Methionine Aminopeptidase-2 (MetAP-2).[1][2][3]
MetAP-2 is a metallopeptidase responsible for cleaving the N-terminal methionine residue from a specific subset of nascent proteins.[4][5] This co-translational modification is a crucial step in the maturation and proper function of these proteins.[4][6] Pharmacological inhibition of MetAP-2 has been shown to block endothelial cell proliferation and, consequently, suppress angiogenesis, making it an attractive target for cancer therapy.[7][8]
This compound emerges as a highly selective and reversible inhibitor of MetAP-2, distinguishing it from earlier, irreversible inhibitors like fumagillin (B1674178) and its derivatives (e.g., TNP-470), which were hampered by toxicity issues.[1][3][9]
Core Mechanism of Action of this compound
The primary anti-angiogenic effect of this compound is achieved through its direct and selective inhibition of the MetAP-2 enzyme.
Direct Inhibition of MetAP-2
This compound binds to the catalytic pocket of the MetAP-2 enzyme, preventing it from processing its protein substrates.[1] This inhibition is highly selective for MetAP-2 over its cytosolic counterpart, MetAP-1.[6][10] The specific (R)-stereoisomer of the M8891 compound is crucial for its high potency.[6]
Disruption of Protein Maturation and Endothelial Cell Cycle Arrest
By inhibiting MetAP-2, this compound leads to the accumulation of unprocessed proteins with their N-terminal methionine intact. A key newly identified substrate that serves as a pharmacodynamic biomarker for MetAP-2 inhibition is the translation elongation factor 1-alpha-1 (EF1a-1).[1][4][5][6] The accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1) is a direct indicator of target engagement by M8891 in both cellular and in vivo models.[1][2][6]
The disruption of the maturation of multiple essential proteins ultimately halts the proliferation of human endothelial cells.[1][7] This cytostatic effect is linked to the activation of the tumor suppressor p53 pathway.[1][6] A CRISPR genome-wide screen identified p53 as a key determinant of sensitivity to MetAP-2 inhibition.[4][5][6][11] Activation of p53 leads to the downstream induction of the cyclin-dependent kinase inhibitor p21, which in turn causes cell cycle arrest, primarily in the G1 phase.[3][11] This blockade of endothelial cell proliferation is the foundational step in the anti-angiogenic activity of M8891.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various biochemical and cellular assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Human MetAP-2 | 52 - 54 nM | [6][8][10] |
| Murine MetAP-2 | 32 nM | [6] | |
| Human MetAP-1 | >10 µM | [8][10] | |
| HUVEC Proliferation | 20 nM | [10] | |
| Kᵢ | MetAP-2 | 4.33 nM | [8][10] |
| In Vivo Efficacy | Recommended Phase II Dose | 35 mg once daily | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Mechanism of Action of this compound in Angiogenesis.
In Vivo Matrigel Plug Angiogenesis Assay Workflow
Caption: Workflow for In Vivo Matrigel Plug Angiogenesis Assay.
Detailed Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay quantifies the inhibitory effect of this compound on the proliferation of endothelial cells.[1]
-
Cell Culture: Human umbilical vein endothelial cells (HUVEC) are cultured in Endothelial Cell Growth Medium MV, supplemented with 5% fetal bovine serum (FBS), 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[1]
-
Plating: Cells are seeded at a density of 500 cells/well in 384-well plates and incubated for 6-8 hours at 37°C to allow for attachment.[1]
-
Compound Treatment: this compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and added to the wells. Vehicle control wells receive DMSO only. Plates are then incubated for 72 hours at 37°C.[1]
-
Proliferation Measurement: A BrdU (Bromodeoxyuridine) stock solution is added to each well to a final concentration of 10 µmol/L. The plates are incubated for an additional 18 hours at 37°C.[1] BrdU incorporation into the DNA of proliferating cells is then quantified using a commercial ELISA kit, which measures the absorbance.
-
Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) is calculated from the resulting dose-response curves.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo model assesses the ability of this compound to inhibit the formation of new blood vessels into a subcutaneous Matrigel plug.[6][11]
-
Animal Model: Transgenic VEGFR2-luc mice are used. These mice have a luciferase reporter gene under the control of the VEGFR2 promoter, which is highly active during angiogenesis.[6][11]
-
Matrigel Injection: Matrigel, a basement membrane extract that is liquid at 4°C and solidifies at body temperature, is kept on ice.[2][3][11] A volume of 250-500 µL of ice-cold Matrigel is injected subcutaneously into the flank of the mice.[2]
-
Treatment: Following Matrigel implantation, mice are treated systemically with this compound (e.g., daily oral gavage) or a vehicle control. A positive control group may receive an anti-VEGF antibody.[6]
-
Quantification of Angiogenesis: At the end of the treatment period (e.g., 7-14 days), mice are injected with luciferin, the substrate for luciferase. Bioluminescence imaging is then performed using an in vivo imaging system (IVIS). The intensity of the light signal from the Matrigel plug is directly proportional to the VEGFR2 promoter activity and, therefore, the extent of angiogenesis.[6][11]
-
Analysis: The reduction in the bioluminescence signal in the M8891-treated group compared to the vehicle control group indicates the compound's anti-angiogenic activity.[6]
Pharmacodynamic (PD) Biomarker Analysis (Met-EF1a-1)
This assay confirms target engagement by measuring the accumulation of an unprocessed MetAP-2 substrate.[5][6]
-
Sample Collection: Tumor tissue or cell lysates are collected from animals or cell cultures treated with this compound or vehicle.
-
Protein Extraction: Total protein is extracted from the samples using appropriate lysis buffers.
-
Detection Method: The levels of methionylated EF1a-1 (Met-EF1a-1) and total EF1a-1 are measured. This can be done via several methods:
-
Analysis: A dose-dependent increase in the ratio of Met-EF1a-1 to total EF1a-1 in M8891-treated samples compared to controls demonstrates effective MetAP-2 inhibition in the target tissue.[14]
Conclusion
This compound is a potent and selective inhibitor of MetAP-2 with a well-defined mechanism of action against angiogenesis. By blocking the N-terminal processing of essential proteins in endothelial cells, it triggers a p53-dependent cell cycle arrest, leading to a robust inhibition of new blood vessel formation. The identification of EF1a-1 as a pharmacodynamic biomarker provides a valuable tool for assessing target engagement in both preclinical and clinical settings.[1][6][14] The strong preclinical data, manageable safety profile, and synergistic potential with other anti-cancer agents, such as VEGFR inhibitors, position this compound as a significant candidate for further development in oncology.[3][14]
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Potential inhibitors of methionine aminopeptidase type II identified via structure-based pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery, identification, and characterization of candidate pharmacodynamic markers of methionine aminopeptidase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(R)-M8891: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891, also known as M8891, is a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2). This enzyme plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine residue.[1][2] Inhibition of MetAP-2 has been shown to suppress angiogenesis and tumor growth, making it a promising target for cancer therapy.[1][2] This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Data
This compound is characterized by its high potency and selectivity for MetAP-2 over its isoenzyme, MetAP-1. The key chemical and pharmacological data for this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (R)-N-((R)-1-(3-(3-chloro-4-cyanophenyl)-1H-indol-7-yl)ethyl)-2-hydroxy-2-(hydroxymethyl)-3,3-dimethyl-4-oxopyrrolidine-1-carboxamide |
| CAS Number | 1464842-09-8 |
| Molecular Formula | C28H28ClN5O4 |
| Molecular Weight | 549.01 g/mol |
| Pharmacological Parameter | Value | Assay Conditions |
| MetAP-2 IC50 | 54 nM | Recombinant human MetAP-2 |
| MetAP-1 IC50 | >10 µM | Recombinant human MetAP-1 |
| Ki (MetAP-2) | 4.33 nM | |
| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a key indole (B1671886) intermediate followed by coupling with a chiral pyrrolidine (B122466) derivative. The detailed experimental protocol is proprietary and has not been fully disclosed in the public domain. However, based on the information available in the scientific literature, a general synthetic approach can be outlined. The synthesis starts from commercially available materials and involves standard organic chemistry transformations.
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the referenced literature.
Biological Activity and Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the enzymatic activity of MetAP-2. This inhibition leads to the accumulation of unprocessed proteins with N-terminal methionine, which can disrupt their function and subsequently affect cellular processes critical for cell growth and proliferation.
Signaling Pathways
The inhibition of MetAP-2 by this compound has been shown to impact several key signaling pathways involved in cell proliferation and angiogenesis. One of the critical pathways affected is the p53 signaling pathway. MetAP-2 inhibition can lead to the activation of the tumor suppressor p53, which in turn can induce cell cycle arrest and apoptosis.
Caption: MetAP-2 Inhibition and p53 Pathway Activation.
Furthermore, MetAP-2 is known to be essential for endothelial cell proliferation, a key process in angiogenesis. By inhibiting MetAP-2, this compound effectively blocks the formation of new blood vessels, thereby cutting off the nutrient supply to tumors.
Caption: Workflow of Angiogenesis Inhibition by this compound.
Key Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the efficacy of this compound. For specific experimental details, it is recommended to consult the primary literature.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay is used to determine the effect of a compound on the proliferation of endothelial cells.
-
Cell Seeding: HUVECs are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) in an appropriate growth medium.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is calculated from the dose-response curve.
In Vivo Matrigel Plug Assay
This in vivo assay is used to assess a compound's ability to inhibit angiogenesis.
-
Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., bFGF or VEGF) and the test compound (this compound) or vehicle control.
-
Injection: The Matrigel mixture is injected subcutaneously into mice.
-
Incubation Period: The mice are monitored for a specific period (e.g., 7-14 days) to allow for the formation of new blood vessels within the Matrigel plug.
-
Plug Excision and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31).
-
Data Analysis: The reduction in angiogenesis in the compound-treated group is compared to the vehicle control group.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a highly potent and selective inhibitor of MetAP-2 with demonstrated anti-angiogenic and anti-tumor activity. Its mechanism of action involves the disruption of key cellular processes through the inhibition of protein maturation. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other MetAP-2 inhibitors. Further investigation into the detailed synthesis and comprehensive biological profiling of this compound is warranted to fully elucidate its clinical utility.
References
(R)-M8891: A Comprehensive Technical Guide to its MetAP2 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of the selective, reversible, and orally bioavailable Methionine Aminopeptidase (B13392206) 2 (MetAP2) inhibitor, (R)-M8891. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Kinetic Data
This compound demonstrates potent and selective inhibition of MetAP2. The following tables summarize the key binding affinity parameters that have been determined for this interaction.
| Parameter | Value | Target | Reference |
| IC50 | 54 nM | Human MetAP2 | [1] |
| 52 nM | Human MetAP2 | ||
| 32 nM | Murine MetAP2 | ||
| Ki | 4.33 nM | MetAP2 | [1] |
| Selectivity | >10 µM (IC50) | Human MetAP1 | [1] |
Table 1: Binding Affinity of this compound for MetAP2.
While the primary literature emphasizes the importance of a long residence time for this compound on MetAP2 as a key factor in its selection and efficacy, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) have not been publicly disclosed in the reviewed literature.[2][3] The long residence time suggests a durable target engagement, which is a desirable characteristic for therapeutic inhibitors.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity of this compound to MetAP2.
Biochemical MetAP2 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against MetAP2 was determined using a biochemical assay that measures the enzymatic activity of MetAP2 in the presence of the inhibitor.
Principle: This assay relies on the cleavage of a synthetic dipeptide substrate, Met-Gly, by MetAP2. The resulting free glycine (B1666218) is then oxidized by glycine oxidase, producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., Amplex Red), the H2O2 generates a fluorescent or colorimetric signal that is proportional to the MetAP2 activity. The reduction in this signal in the presence of this compound is used to calculate the IC50 value.
Materials:
-
Recombinant human MetAP2 enzyme
-
This compound (test inhibitor)
-
Met-Gly dipeptide (substrate)
-
Glycine oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar chromogenic/fluorogenic HRP substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.1 mg/mL BSA)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
A solution of this compound is serially diluted to create a range of concentrations.
-
In a microplate, the recombinant human MetAP2 enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the Met-Gly substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
The detection reagents (glycine oxidase, HRP, and Amplex Red) are added to the wells.
-
Following an incubation period to allow for the detection reaction to occur, the fluorescence or absorbance is measured using a microplate reader.
-
The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the intrinsic binding affinity of an inhibitor to its target enzyme. For a reversible inhibitor like this compound, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.
Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the IC50 assay.
-
Km is the Michaelis-Menten constant for the substrate.
Visualizations
The following diagrams illustrate the experimental workflow for determining MetAP2 inhibition and the associated signaling pathway.
Figure 1: Experimental workflow for determining the IC50 and Ki of this compound against MetAP2.
Figure 2: Simplified signaling pathway showing the role of MetAP2 in angiogenesis and the inhibitory effect of this compound.
Mechanism of Action and Downstream Effects
MetAP2 plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[4] This process is essential for the proper function and stability of numerous proteins involved in cell growth and proliferation. In endothelial cells, MetAP2 is a key mediator of angiogenic signals.[5][6]
The anti-angiogenic and anti-tumor effects of this compound are primarily attributed to its inhibition of MetAP2's enzymatic activity. By binding to MetAP2, this compound prevents the removal of N-terminal methionine from key protein substrates. One of the critical downstream effects of MetAP2 inhibition is the dysregulation of the eukaryotic initiation factor 2 alpha (eIF2α).[7][8] MetAP2 normally protects eIF2α from phosphorylation. Inhibition of MetAP2 leads to an increase in phosphorylated eIF2α, which in turn suppresses global protein synthesis and induces cell cycle arrest, predominantly at the G1 phase.[8][9] This ultimately results in the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis.
Furthermore, the activity of MetAP2 has been linked to the vascular endothelial growth factor (VEGF) signaling pathway.[10][11] VEGF is a potent stimulator of angiogenesis, and its signaling cascade is thought to involve MetAP2. By inhibiting MetAP2, this compound can effectively disrupt the pro-angiogenic signals mediated by VEGF.
References
- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
(R)-M8891: A Technical Deep Dive into its Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M8891 is a novel, potent, and selective reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), a key enzyme in protein maturation and endothelial cell proliferation. Preclinical and early clinical data have demonstrated its anti-angiogenic and anti-tumoral activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its impact on the tumor microenvironment (TME). While direct evidence is concentrated on its anti-angiogenic properties, this document also explores the potential immunomodulatory effects based on the broader class of MetAP2 inhibitors, offering a forward-looking perspective for future research and clinical development.
Introduction to this compound and its Target: MetAP2
Methionine aminopeptidases are ubiquitous enzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. MetAP2, in particular, is highly expressed in proliferating endothelial cells, making it a compelling target for anti-angiogenic therapies in oncology.[1] this compound, also known as M8891, is a structurally novel, orally bioavailable small molecule that potently and selectively inhibits MetAP2 in a reversible manner.[2][3][4] Its development represents a next-generation approach to MetAP2 inhibition, moving away from earlier irreversible inhibitors like fumagillin (B1674178) and its analogs (e.g., TNP-470) which were associated with off-target toxicities.[5][6][7]
Core Mechanism of Action: Inhibition of Angiogenesis
The primary and most well-documented effect of this compound on the tumor microenvironment is its potent inhibition of angiogenesis. By targeting MetAP2 in endothelial cells, this compound disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis.
Signaling Pathway
The inhibition of MetAP2 by this compound leads to a cascade of downstream events that ultimately suppress endothelial cell proliferation and tube formation. A key substrate of MetAP2, translation elongation factor 1-alpha-1 (EF1α-1), has been identified as a pharmacodynamic biomarker for target engagement. Inhibition of MetAP2 results in the accumulation of the unprocessed, methionylated form of EF1α-1 (Met-EF1α).[1][3][4]
Quantitative Data: In Vitro and In Vivo Studies
The anti-angiogenic and anti-tumoral efficacy of this compound has been demonstrated in various preclinical models.
| Parameter | Cell Line / Model | Value | Reference |
| MetAP2 Inhibition (IC50) | Recombinant Human MetAP2 | 54 nM | [MedChemExpress] |
| HUVEC Proliferation (IC50) | Human Umbilical Vein Endothelial Cells | 20 nM | [MedChemExpress] |
| Tumor Growth Inhibition | Caki-1 RCC Xenograft | Significant inhibition at 20 mg/kg, p.o., daily | [1] |
| Synergistic Tumor Growth Inhibition | Patient-Derived RCC Xenografts (with Sunitinib) | Tumor stasis and regression | [3][4] |
Table 1: Preclinical Efficacy of this compound
Direct Anti-Tumoral Effects
Beyond its anti-angiogenic properties, this compound exerts direct anti-proliferative effects on various cancer cell lines. This dual mechanism of action, targeting both the tumor "seed" and the "soil," makes it a promising therapeutic candidate.
CRISPR Screen and Biomarker Identification
A genome-wide CRISPR screen identified the tumor suppressor p53 as a key determinant of sensitivity to MetAP2 inhibition.[1][3][4] Cells with wild-type p53 were more sensitive to this compound, suggesting a p53-dependent mechanism of action in some tumor types. This finding has important implications for patient selection and biomarker development.
Potential Effects on the Broader Tumor Microenvironment: An Evidence-Based Hypothesis
While direct experimental data on the effects of this compound on the immune components of the TME are currently limited, studies on other MetAP2 inhibitors, such as TNP-470, provide a strong rationale for its potential immunomodulatory activities.
Hypothetical Impact on Immune Cell Infiltration and Function
MetAP2 inhibition has been shown to modulate T-cell activation and cytokine production. For instance, TNP-470 has been reported to amplify T-lymphocyte activation and increase the secretion of IL-2 and IL-4.[2] Furthermore, combination therapy of TNP-470 with IL-12 demonstrated synergistic anti-tumor effects, partly attributed to the cytostatic/cytotoxic action of IL-12-induced IFN-γ.[8]
Based on these findings, it is hypothesized that this compound may also positively modulate the anti-tumor immune response by:
-
Enhancing T-cell activation and effector function within the TME.
-
Potentiating the effects of immunotherapies , such as checkpoint inhibitors, by creating a more immune-permissive microenvironment.
Further investigation using immunocompetent preclinical models is warranted to validate these hypotheses and to elucidate the precise impact of this compound on various immune cell subsets, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vivo Xenograft Studies
-
Cell Line-Derived Xenografts:
-
Cell Line: Caki-1 human renal cell carcinoma cells.
-
Animals: Female 5-6 week-old CD-1 nude mice.
-
Procedure: 5 million cells in 100 µL PBS with Matrigel (1:1) are subcutaneously inoculated into the right flank.
-
Treatment Initiation: When tumors reach a volume of 100-150 mm³.
-
Dosing: this compound administered orally at specified doses (e.g., 10, 25, 50 mg/kg twice daily).
-
Endpoints: Tumor volume (measured twice weekly with calipers) and body weight.[1]
-
-
Patient-Derived Xenografts (PDX):
-
Models: Various patient-derived renal cell carcinoma models.
-
Treatment: this compound as monotherapy or in combination with agents like sunitinib.
-
Analysis: Response to treatment is calculated based on the relative tumor volume area under the curve (AUC).[1]
-
Pharmacodynamic Biomarker Analysis (Met-EF1α)
-
Sample Collection: Tumor tissue is collected at baseline and after treatment.
-
Sample Preparation: Cells are harvested, washed, and fixed in ice-cold 90% methanol.
-
Staining: Permeabilized cells are incubated with a primary antibody against Met-EF1α.
-
Detection: Flow cytometry is used to quantify the levels of Met-EF1α.[1]
Clinical Development and Future Directions
A Phase I, first-in-human, dose-escalation study (NCT03138538) of this compound monotherapy in patients with advanced solid tumors has been completed.[2] The study established a manageable safety profile and determined the recommended Phase II dose to be 35 mg once daily. Dose-dependent accumulation of Met-EF1α in tumors confirmed target engagement.[2]
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations with other anti-cancer agents, particularly VEGFR inhibitors and immunotherapies.[3][4]
-
Biomarker-Driven Patient Selection: Utilizing p53 status and other potential biomarkers to identify patient populations most likely to respond to this compound.
-
Elucidating Immunomodulatory Effects: Conducting detailed preclinical and clinical studies to characterize the impact of this compound on the tumor immune microenvironment.
Conclusion
This compound is a promising anti-cancer agent with a well-defined anti-angiogenic mechanism of action and direct anti-tumoral effects. While its impact on the broader tumor microenvironment, particularly the immune landscape, is still under investigation, the available data from the broader class of MetAP2 inhibitors suggest a potential for immunomodulation. Continued research in these areas will be crucial to fully realize the therapeutic potential of this compound in the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TNP-470, a potent angiogenesis inhibitor, amplifies human T lymphocyte activation through an induction of nuclear factor-kappaB, nuclear factor-AT, and activation protein-1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmented antitumour effects of combination therapy with TNP-470 and chemoimmunotherapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-M8891 Cell-Based Assay for MetAP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase (B13392206) 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Its involvement in vital cellular processes such as protein synthesis and cell cycle regulation makes it a significant target in drug discovery.[2] Notably, MetAP2 is implicated in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis.[3]
(R)-M8891 is a potent, selective, and reversible inhibitor of MetAP2.[4] It has demonstrated anti-angiogenic and anti-tumoral activity in preclinical studies.[5] A key pharmacodynamic biomarker for MetAP2 inhibition by this compound is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).[6]
These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on MetAP2. The described methods include a cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and a pharmacodynamic assay to measure the accumulation of Met-EF1a.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | MetAP2 | IC50 | 54 nM | [7] |
| Biochemical Assay | MetAP2 | Ki | 4.33 nM | [7] |
| Cell-Based Assay | HUVEC Proliferation | IC50 | 20 nM | [7] |
Table 2: this compound (M8891) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >10 |
| HT1080 | Fibrosarcoma | 0.01-0.1 |
| U87MG | Glioblastoma | 0.1-1 |
| 786-O | Renal Cell Carcinoma | 1-10 |
| Caki-1 | Renal Cell Carcinoma | 1-10 |
| ACHN | Renal Cell Carcinoma | 1-10 |
| HT-29 | Colorectal Adenocarcinoma | >10 |
| HCT 116 | Colorectal Carcinoma | 1-10 |
| SW620 | Colorectal Adenocarcinoma | >10 |
| MCF7 | Breast Adenocarcinoma | >10 |
| MDA-MB-231 | Breast Adenocarcinoma | >10 |
| PC-3 | Prostate Adenocarcinoma | >10 |
| DU 145 | Prostate Carcinoma | >10 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | >10 |
| MIA PaCa-2 | Pancreatic Carcinoma | >10 |
| SK-MEL-28 | Malignant Melanoma | 0.1-1 |
Note: Data for cancer cell lines is for M8891, the active enantiomer.[4]
Experimental Protocols
HUVEC Proliferation Assay
This protocol describes a cell-based assay to determine the effect of this compound on the proliferation of HUVECs. The readout is based on the quantification of cellular DNA content using the CyQUANT® Direct Cell Proliferation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
DMSO (vehicle control)
-
96-well, black, clear-bottom tissue culture plates
-
CyQUANT® Direct Cell Proliferation Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in EGM-2 medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (0.1% DMSO in EGM-2) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Prepare the CyQUANT® Direct detection reagent according to the manufacturer's protocol.[8]
-
Add an equal volume of the 2X detection reagent to each well.[8]
-
Incubate for 60 minutes at 37°C, protected from light.[8]
-
Measure fluorescence using a microplate reader with excitation at ~508 nm and emission at ~527 nm.[8]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data by setting the vehicle control as 100% proliferation.
-
Plot the normalized percent proliferation against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Met-EF1a Accumulation Assay
This protocol describes a method to quantify the accumulation of methionylated-EF1a (Met-EF1a) in cells treated with this compound as a measure of MetAP2 inhibition. The assay utilizes the Simple Western™ automated western blotting system for protein detection.
Materials:
-
Selected cell line (e.g., HUVEC or a cancer cell line of interest)
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Simple Western™ instrument and associated reagents (e.g., separation module, antibodies, wash buffer, luminol/peroxide)
-
Primary antibody against Met-EF1a
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation for Simple Western™:
-
Dilute the cell lysates to a consistent final concentration (e.g., 0.2-1 mg/mL) with the sample buffer provided in the Simple Western™ kit.
-
Add fluorescent standards and dithiothreitol (B142953) (DTT) as per the manufacturer's protocol and heat the samples at 95°C for 5 minutes.[3]
-
-
Simple Western™ Analysis:
-
Load the prepared samples, blocking reagent, primary antibodies (anti-Met-EF1a and loading control), HRP-conjugated secondary antibody, and chemiluminescent substrate into the designated wells of the assay plate.[3]
-
Place the plate into the Simple Western™ instrument and run the appropriate protocol for protein separation and immunodetection.[9]
-
-
Data Analysis:
-
The instrument's software will automatically calculate the peak area for Met-EF1a and the loading control.
-
Normalize the peak area of Met-EF1a to the peak area of the loading control for each sample.
-
Plot the normalized Met-EF1a levels against the this compound concentration to determine the dose-dependent accumulation.
-
Mandatory Visualization
Caption: MetAP2 signaling and inhibition by this compound.
Caption: Workflow for this compound cell-based assays.
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Screening on Simple Western | Bio-Techne [bio-techne.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. Simple Western [we-met.fr]
Application Notes and Protocols for (R)-M8891 in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a novel, potent, and selective reversible small-molecule inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2).[1][2] MetAP2 is a key enzyme involved in the N-terminal processing of nascent proteins, a crucial step in protein biosynthesis.[1][2] Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumoral activities, making it a promising target for cancer therapy.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical renal cell carcinoma (RCC) models, including recommended dosages for in vivo studies and methodologies for in vitro characterization.
Data Presentation
In Vivo Monotherapy Dosage for Caki-1 Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Route of Administration |
| 10, 25, 50 | Twice daily (6 hours apart) on weekdays | Oral (p.o.) |
| 20, 50, 100 | Once daily on weekends | Oral (p.o.) |
Data extracted from Friese-Hamim et al., 2024.[1]
In Vivo Combination Therapy Dosage for Patient-Derived Xenograft (PDX) Model
| Agent | Dosage (mg/kg) | Dosing Schedule | Route of Administration |
| This compound | 100 | Daily | Oral (p.o.) |
| Cabozantinib | 10 | Daily | Oral (p.o.) |
This combination has been shown to be effective in preclinical studies.[3]
Signaling Pathway and Biomarkers
This compound exerts its anti-tumor effects by inhibiting MetAP2. This inhibition leads to the activation of the tumor suppressor p53 and its downstream target p21, which in turn causes cell cycle arrest in the G1 and G2 phases. A key pharmacodynamic biomarker for monitoring the target engagement of this compound is the accumulation of unprocessed, methionylated translation elongation factor 1-alpha-1 (Met-EF1a-1).[1][2]
Signaling Pathway of this compound in Renal Cell Carcinoma
Caption: this compound inhibits MetAP2, leading to p53 activation, p21 induction, and subsequent cell cycle arrest, as well as inhibition of angiogenesis.
Determinants of Sensitivity to this compound
Preclinical studies have identified key molecular characteristics that correlate with sensitivity to this compound in renal cell carcinoma models.[1][2]
Caption: Factors influencing sensitivity to this compound in RCC models.
Experimental Protocols
In Vivo Caki-1 Xenograft Model
This protocol is adapted from the methodology described in Friese-Hamim et al., 2024.[1]
Materials:
-
Human Caki-1 RCC cells (ATCC HTB-46)
-
Phosphate-buffered saline (PBS) without Ca/Mg
-
Matrigel (Corning)
-
5-6 week old female CD-1 nude mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Culture Caki-1 cells under standard conditions.
-
On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inoculate 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: (L x W2)/2.
-
When tumors reach a volume of 100-150 mm3, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control orally according to the dosing schedule outlined in the data table.
-
Continue to monitor tumor volume and body weight twice weekly throughout the study.
Caption: Experimental workflow for the in vivo Caki-1 xenograft study.
In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of RCC cell lines.
Materials:
-
RCC cell line of interest (e.g., Caki-1)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for compound dilution)
-
CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed RCC cells into 96-well plates at a density of 1,000-2,500 cells per well in 175 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in DMSO and then dilute in complete medium.
-
Add 25 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control to determine the IC50 value.
Western Blot for Pharmacodynamic Marker (Met-EF1a-1)
This protocol is for the detection of the unprocessed form of EF1a-1, a marker of MetAP2 inhibition.
Materials:
-
RCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Met-EF1a-1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RCC cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Met-EF1a-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of (R)-M8891 in Combination with Sunitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib (B231) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). It exerts its anti-cancer effects by inhibiting several RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression, including platelet-derived growth factor receptors (PDGFR) and vascular endothelial growth factor receptors (VEGFR). However, a significant challenge in sunitinib therapy is the development of resistance, which often occurs within 6 to 15 months of treatment, limiting its long-term efficacy. Mechanisms of resistance are multifaceted and include the activation of alternative signaling pathways.
(R)-M8891 is a novel, orally bioavailable, potent, and selective, reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2). The MetAP2 enzyme is crucial for the N-terminal methionine excision of nascent proteins, a process essential for the proliferation and maturation of endothelial cells. Inhibition of MetAP2 leads to anti-angiogenic and anti-tumoral effects. Preclinical studies have demonstrated that the combination of this compound with VEGFR inhibitors like sunitinib results in synergistic and durable anti-tumor activity, particularly in renal cell carcinoma models. This combination strategy aims to overcome sunitinib resistance and enhance therapeutic outcomes by targeting both angiogenesis and tumor cell proliferation through distinct and complementary mechanisms.
Mechanism of Action
The combination of this compound and sunitinib leverages a dual-pronged attack on tumor growth and survival.
-
Sunitinib: This multi-kinase inhibitor simultaneously targets multiple RTKs on cancer cells and endothelial cells. By blocking VEGFRs and PDGFRs, sunitinib directly inhibits tumor angiogenesis and tumor cell proliferation. It effectively cuts off the tumor's blood and nutrient supply while also hindering the signaling pathways that drive cancer cell growth.
-
This compound: This compound specifically inhibits MetAP2, an enzyme highly expressed in proliferating endothelial cells. This inhibition disrupts protein maturation necessary for endothelial cell function, leading to a potent anti-angiogenic effect through a mechanism distinct from that of VEGFR inhibitors.
The synergistic effect arises from the simultaneous blockade of these two critical pathways. While sunitinib inhibits pro-angiogenic signaling at the receptor level, this compound acts intracellularly to disrupt a fundamental process of endothelial cell proliferation. This dual targeting offers a more comprehensive blockade of angiogenesis and presents a promising strategy to enhance efficacy and overcome resistance to sunitinib monotherapy.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Sunitinib
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| This compound | MetAP2 (human) | Biochemical Assay | 52 nM | |
| MetAP2 (murine) | Biochemical Assay | 32 nM | ||
| MetAP1 (human) | Biochemical Assay | >10 µM | ||
| HUVEC Proliferation | HUVEC | 20 nM | ||
| Sunitinib | VEGFR2 (Flk-1) | Biochemical Assay | 80 nM | |
| PDGFRβ | Biochemical Assay | 2 nM | ||
| c-Kit | Biochemical Assay | - | ||
| HUVEC Proliferation (VEGF-induced) | HUVEC | 40 nM | ||
| RCC Cell Viability | Caki-1 | ~5 µM | ||
| RCC Cell Viability | 786-O | ~10 µM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Sunitinib Combination in a Renal Cell Carcinoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing and Schedule | Median Survival (days) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle | - | 35 | - | |
| This compound | 100 mg/kg, daily, p.o. | 68 | Not Reported | |
| Sunitinib | 40 mg/kg, daily, p.o. | 54 | Not Reported | |
| This compound + Sunitinib | 100 mg/kg + 40 mg/kg, daily, p.o. | Not reached at day 90 | Stasis and regression observed |
Note: Tumor growth inhibition (TGI) is often calculated at a specific time point. In the combination study, the profound effect led to tumor stasis and regression, making a standard TGI calculation less representative than the survival data.
Table 3: Preclinical Pharmacokinetic Parameters of this compound and Sunitinib in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | 0.5 mg/kg, p.o. | Not Reported | Not Reported | Not Reported | ~40-80% (in rats, dogs, monkeys) | |
| Sunitinib | 42.4 mg/kg, p.o. | ~1000-1500 | ~2-3 | ~8000-10000 | Not Reported |
Note: Pharmacokinetic data can vary significantly based on the mouse strain, vehicle, and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and sunitinib on cancer or endothelial cells using a luminescent-based assay (e.g., CellTiter-Glo®).
Materials:
-
Target cells (e.g., Caki-1 RCC cells, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete culture medium
-
This compound and Sunitinib, dissolved in DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and sunitinib in culture medium from DMSO stock solutions. For combination studies, prepare a matrix of concentrations for both drugs.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the single agents or their combination. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate IC50 values for each compound using non-linear regression (sigmoidal dose-response).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn or SynergyFinder. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Endothelial Cell Tube Formation Assay
This assay models in vitro angiogenesis and assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®)
-
96-well plate
-
This compound and Sunitinib
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Add 50 µL of cold Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound, sunitinib, or the combination.
-
Seeding: Seed 1.0-1.5 x 10^4 HUVECs per well onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Examine the formation of tube-like networks using a phase-contrast microscope.
-
For quantitative analysis, stain cells with Calcein AM and capture images using a fluorescence microscope.
-
Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
-
-
Data Analysis: Compare the quantitative parameters of treated groups to the vehicle control to determine the extent of angiogenesis inhibition.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the VEGFR and downstream signaling pathways.
Materials:
-
HUVECs or RCC cells
-
This compound and Sunitinib
-
VEGF-A (for stimulating HUVECs)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound, sunitinib, or the combination for 1-2 hours.
-
Stimulation: For HUVECs, stimulate with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: In Vivo Renal Cell Carcinoma Xenograft Study
This protocol describes a preclinical efficacy study of this compound and sunitinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., CD-1 nude or NSG)
-
Patient-derived xenograft (PDX) or cell line-derived (e.g., Caki-1) renal cell carcinoma tissue/cells
-
This compound and Sunitinib
-
Appropriate vehicle for oral gavage (e.g., 0.5% HEC)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor fragments (for PDX models) or inject a suspension of tumor cells (e.g., 5 million Caki-1 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (Vehicle, this compound, Sunitinib, Combination).
-
Drug Administration: Prepare drug formulations fresh daily. Administer drugs orally (p.o.) via gavage according to the specified doses and schedule (e.g., daily for 5 days on, 2 days off). When given in combination, sunitinib is typically administered 20-30 minutes before this compound.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health status as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or until a defined time point.
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
Conduct survival analysis using Kaplan-Meier plots.
-
Application Notes and Protocols for (R)-M8891 in Antiangiogenic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (R)-M8891, a novel, potent, and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), for studying antiangiogenic therapy. Detailed protocols for key experiments are included to facilitate the investigation of its mechanism and efficacy.
Introduction to this compound
This compound is an orally bioavailable, reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3][4] MetAP2 is a metallopeptidase that plays a crucial role in the maturation of a subset of nascent proteins by cleaving the N-terminal methionine.[1][5][6][7] Inhibition of MetAP2 is a validated therapeutic strategy for targeting angiogenesis, the formation of new blood vessels, which is essential for tumor growth and proliferation.[3][5][8] M8891 has demonstrated both antiangiogenic and direct antitumor activities in preclinical studies and is being investigated in clinical trials for patients with advanced solid tumors.[1][3][6][9] Unlike early-generation MetAP2 inhibitors derived from fumagillin, M8891 is a structurally novel, non-covalent inhibitor.[1][8]
Mechanism of Action
This compound selectively binds to the catalytic pocket of MetAP2, inhibiting its enzymatic activity.[3] This inhibition prevents the removal of N-terminal methionine from specific protein substrates. This disruption of protein maturation predominantly affects endothelial cells, leading to a decrease in their proliferation and thus inhibiting angiogenesis.[5] A key pharmacodynamic biomarker for M8891 activity is the accumulation of the unprocessed, methionylated form of translation elongation factor 1-alpha-1 (Met-EF1a-1), a newly identified substrate of MetAP2.[1][2][3][6] Monitoring Met-EF1a-1 levels provides a direct measure of target engagement in both cellular and animal models.[1][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Parameter | Value | Reference |
| MetAP-2 | IC₅₀ | 54 nM | [4] |
| MetAP-2 | Kᵢ | 4.33 nM | [4] |
| MetAP-1 | IC₅₀ | >10 µM | [4] |
| HUVEC Proliferation | IC₅₀ | 20 nM | [4] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. HUVEC: Human Umbilical Vein Endothelial Cells.
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy
| Tumor Model | Dosing (p.o.) | T/C Value (%) | Reference |
| Caki-1 Xenograft | 10 mg/kg (twice daily) | 71 | [9] |
| Caki-1 Xenograft | 25 mg/kg (twice daily) | 37 | [9] |
| Caki-1 Xenograft | 50 mg/kg (twice daily) | 16 | [9] |
T/C Value: Treatment vs. Control tumor volume ratio, a measure of antitumor activity.
Table 3: Pharmacokinetic Parameters of this compound in Animals
| Parameter | Value | Species | Reference |
| Clearance (CL) | ~0.03-0.4 L/h/kg | Mouse, Dog, Monkey | [4] |
| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | Mouse, Dog, Monkey | [4] |
| Oral Bioavailability (F) | ~40-80% | Mouse, Dog, Monkey | [4] |
This compound was administered intravenously at 0.2 mg/kg for these PK studies.[4]
Experimental Protocols
Protocol 1: MetAP2 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against recombinant MetAP2.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, containing CoCl₂).
-
Dilute recombinant human MetAP2 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of a fluorogenic or colorimetric peptide substrate for MetAP2.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the MetAP2 enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the peptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
-
Detection and Analysis:
-
Stop the reaction according to the substrate kit manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Endothelial Cell Proliferation Assay (HUVEC)
This protocol assesses the cytostatic effect of this compound on primary human endothelial cells.
Methodology:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium (e.g., EGM-2) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Plating:
-
Harvest HUVECs using trypsin and seed them into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a tetrazolium salt-based assay (e.g., MTS/XTT).
-
Measure the absorbance or fluorescence according to the assay manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol details the use of this compound in a subcutaneous renal cell carcinoma (Caki-1) xenograft model.
Methodology:
-
Cell Preparation and Implantation:
-
Culture Caki-1 cells under standard conditions.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of female athymic nude mice.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Continue the experiment until tumors in the control group reach a predetermined size limit or for a specified duration.
-
-
Data Analysis:
-
At the end of the study, calculate the T/C ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Additional Application Notes
-
Synergistic Combinations: M8891 has shown strong synergistic effects when combined with VEGF receptor inhibitors (e.g., axitinib, sunitinib).[1][3][10] This suggests its potential to enhance current antiangiogenic therapies or overcome resistance.
-
Predictive Biomarkers: Sensitivity to M8891 may be influenced by the genetic background of the tumor.[1] Studies have identified that wild-type p53 status, Von Hippel-Landau (VHL) loss-of-function, and mid-to-high expression of MetAP1/2 may predict a better response.[1]
-
Pharmacodynamic Studies: For pharmacodynamic analysis, tumor or tissue samples can be collected at the end of an in vivo study. The accumulation of Met-EF1a-1 can be quantified using techniques like Western Blot or mass spectrometry to confirm target engagement at the tested doses.[8]
-
Solubility and Preparation: this compound is typically supplied as a solid. For in vitro studies, prepare a stock solution in DMSO (e.g., 10 mM).[4] For in vivo studies, follow established formulation protocols, such as dissolving a DMSO stock in corn oil or a mixture of PEG300, Tween-80, and saline to ensure bioavailability.[4] Always prepare fresh working solutions for in vivo experiments.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Met-EF1a as a Pharmacodynamic Biomarker for (R)-M8891
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a metalloenzyme that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[1][4] Inhibition of MetAP2 has shown anti-angiogenic and anti-tumoral activities, making it a promising target in oncology.[1][3]
A key aspect of drug development is the identification of robust pharmacodynamic (PD) biomarkers to assess target engagement and inform dose selection in preclinical and clinical studies. For this compound, the unprocessed, methionine-containing form of the translation elongation factor 1-alpha-1 (Met-EF1a) has been identified as a sensitive and specific pharmacodynamic biomarker.[1][4] Inhibition of MetAP2 by this compound leads to the accumulation of Met-EF1a in cells and tissues, which can be quantitatively measured to determine the extent of target engagement.[1][5]
These application notes provide detailed protocols for the detection and quantification of Met-EF1a in response to this compound treatment, along with a summary of key preclinical and clinical findings.
Signaling Pathway and Mechanism of Action
MetAP2 is a key enzyme in protein maturation. It specifically removes the initiator methionine from a subset of newly synthesized proteins, a critical step for their proper function and stability. Elongation factor 1-alpha-1 (EF1a) is a natural substrate of MetAP2. Under normal physiological conditions, MetAP2 cleaves the N-terminal methionine from the nascent EF1a protein.
This compound acts by binding to the active site of MetAP2, thereby inhibiting its enzymatic activity. This inhibition prevents the removal of the N-terminal methionine from EF1a, leading to the accumulation of the unprocessed, methionylated form (Met-EF1a). The level of Met-EF1a, therefore, serves as a direct and quantitative measure of this compound's biological activity in cells and tissues.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of (R)-M8891 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-M8891 in human plasma. The described protocol is intended for pharmacokinetic and toxicokinetic studies and adheres to the principles outlined in international bioanalytical method validation guidelines.
Introduction
This compound is a novel therapeutic agent whose pharmacokinetic profile is crucial for its clinical development. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. A first-in-human, dose-escalation study of M8891 confirmed the use of validated LC-MS/MS bioanalytical methods for its quantification in plasma samples[1]. This document outlines a detailed protocol for such a method, based on established practices for small molecule bioanalysis.
The method described herein utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard (SIL-IS) is recommended to ensure the highest accuracy and precision, correcting for variability during sample processing and analysis[2][3][4].
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d4)
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.
-
Aliquot 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding working solution into the plasma. For blank samples, add 5 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex mix briefly (approximately 5 seconds).
-
Add 200 µL of the internal standard working solution (in acetonitrile) to all tubes.
-
Vortex mix vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized during method development.
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | To be determined by infusing pure this compound and its SIL-IS into the mass spectrometer. |
| Collision Energy | To be optimized for each MRM transition. |
| Dwell Time | 100 ms |
Bioanalytical Method Validation
The analytical method should be fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation[5][6]. The validation process ensures that the method is reliable and reproducible for its intended use.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria for the key validation parameters.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | To be determined based on expected plasma concentrations. A typical range for small molecules is 1-1000 ng/mL. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision and accuracy within ±20%. |
| Upper Limit of Quantitation (ULOQ) | The highest concentration on the calibration curve with precision and accuracy within ±15%. |
Table 2: Accuracy and Precision
| Sample Type | Concentration Levels | Acceptance Criteria (Precision: %CV, Accuracy: %Bias) |
| Intra-day and Inter-day | LLOQ, Low QC, Mid QC, High QC | Precision (CV) ≤ 20% at LLOQ and ≤ 15% for other QCs. Accuracy within ±20% at LLOQ and ±15% for other QCs. |
Table 3: Selectivity, Matrix Effect, and Recovery
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different batches of blank plasma to check for interferences at the retention times of this compound and the IS. | No significant interfering peaks at the retention times of the analyte and IS (response should be <20% of LLOQ for the analyte and <5% for the IS). |
| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked samples to that of a pure solution at the same concentration. This should be tested in at least six different lots of plasma. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Compare the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples at three concentration levels (Low, Mid, High QC). | Recovery should be consistent, precise, and reproducible. The CV of the recovery across the three QC levels should be ≤ 15%. |
Table 4: Stability
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Three freeze-thaw cycles of Low and High QC samples. | Mean concentration should be within ±15% of the nominal concentration. |
| Short-Term Stability | Low and High QC samples kept at room temperature for a duration exceeding the expected sample handling time (e.g., 24 hours). | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | Low and High QC samples stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a study. | Mean concentration should be within ±15% of the nominal concentration. |
| Post-Preparative Stability | Processed Low and High QC samples stored in the autosampler for the expected duration of an analytical run. | Mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound plasma sample analysis.
Bioanalytical Method Validation Process
This diagram outlines the logical relationship between the different stages of bioanalytical method validation.
Caption: Bioanalytical method validation stages.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. Adherence to the detailed protocol and thorough validation in line with regulatory guidelines will ensure the generation of high-quality data to support clinical and non-clinical studies of this compound.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Scilit [scilit.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for (R)-M8891 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (R)-M8891, a selective and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), in various mouse models for preclinical cancer research. The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action and Therapeutic Rationale
This compound is an orally bioavailable small molecule that targets MetAP2, an enzyme crucial for the maturation of a significant portion of newly synthesized proteins.[1][2] Inhibition of MetAP2 leads to antiangiogenic and antitumoral effects by impeding the proliferation of endothelial cells and cancer cells.[2][3][4] The antitumor activity of this compound is particularly pronounced in preclinical models and is being investigated in clinical trials for advanced solid tumors.[5][6] A key pharmacodynamic biomarker for assessing the biological activity of this compound is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2.[1][3][5]
Signaling Pathway of this compound
The inhibitory action of this compound on MetAP2 sets off a cascade of events that culminate in reduced tumor growth and angiogenesis. The diagram below illustrates the key components of this signaling pathway.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound used in various mouse model studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Tumor Type | This compound Dose | Administration Route | Vehicle | Treatment Schedule | Reference |
| CD1 nu/nu Mice | Caki-1 Renal Cancer Xenograft | 10, 25, 100 mg/kg | Oral (p.o.) | 0.25% Methocel in MilliQ water | Daily for 6 weeks | [1] |
| CD1 nu/nu Mice | Caki-1 Renal Cancer Xenograft | 25 mg/kg | Oral (p.o.) | Not Specified | Twice daily (BID) | [1] |
| NMRI Mice | - | 0.5 mg/kg | Oral (p.o.) | 40% PEG200 in water | Single dose | [1] |
| NMRI Mice | - | 0.2 mg/kg | Intravenous (i.v.) | 40% PEG200 in water | Single dose | [1] |
| CD-1 nude Mice | U87-MG Glioblastoma Xenograft | 20 mg/kg | Oral (p.o.) | Not Specified | Daily for 14 days | [2] |
| Caki-1 Xenograft-bearing Mice | Caki-1 Renal Cancer Xenograft | 10, 25, 100 mg/kg | Oral (p.o.) | 0.25% Methocel | Single dose | [7] |
| Gastric & Colon Cancer PDX Models | Gastric (GXF1172) & Colon (CXF1783) | 150 mg/kg | Oral (p.o.) | Not Specified | Not Specified | [7][8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose | Reference |
| Clearance (CL) | ~0.03-0.4 L/h/kg | Intravenous (i.v.) | 0.2 mg/kg | [2] |
| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | Intravenous (i.v.) | 0.2 mg/kg | [2] |
| Oral Bioavailability (F) | ~40-80% | Oral (p.o.) vs. Intravenous (i.v.) | Not Specified | [2] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in mouse xenograft models, based on published studies.
Protocol 1: Efficacy Study in a Renal Cancer Xenograft Model
This protocol is adapted from studies using the Caki-1 human renal cell carcinoma xenograft model.[1]
1. Animal Model:
-
Species: CD1 nu/nu mice, female, 6-7 weeks old.
2. Tumor Cell Implantation:
-
Culture Caki-1 cells under standard conditions.
-
Subcutaneously inject a suspension of Caki-1 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Study Initiation and Randomization:
-
When tumors reach a volume of approximately 95–250 mm³, randomize mice into treatment and control groups (n=10 per group).[1]
4. This compound Formulation:
-
Prepare a solution of this compound in a vehicle of 0.25% Methocel in MilliQ water.[1]
-
The concentration of the solution should be calculated based on the desired dosage and the average weight of the mice.
5. Administration:
-
Administer this compound orally (p.o.) via gavage once daily at doses of 10, 25, or 100 mg/kg.[1]
-
The vehicle control group should receive the same volume of 0.25% Methocel solution.
-
Treat the mice for a duration of 6 weeks.[1]
6. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or at designated time points, euthanize the animals.
-
Collect plasma and tumor tissue samples and snap-freeze them for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measurement of Met-EF1α levels).[1]
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
This protocol outlines a single-dose study to evaluate the PK/PD relationship of this compound.[7]
1. Animal Model and Tumor Implantation:
-
Use human Caki-1 xenograft-bearing mice.
-
Allow tumors to grow to a size of 300–500 mm³.[7]
2. Randomization and Dosing:
-
Randomize mice into different treatment groups (n=5 per group).[7]
-
Administer a single oral dose of this compound at 10, 25, or 100 mg/kg, formulated in 0.25% Methocel.[7]
3. Sample Collection:
-
At designated time points post-administration (e.g., 1, 7, 24, 48, 72, and 96 hours), euthanize the animals.[7]
-
Collect plasma and tumor tissues. Snap-freeze the samples for subsequent analysis.[7]
4. Analysis:
-
Analyze plasma samples to determine the concentration of this compound over time (PK analysis).
-
Analyze tumor tissues to measure the levels of the pharmacodynamic biomarker, Met-EF1α, to assess target engagement (PD analysis).[7]
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
improving the bioavailability of (R)-M8891 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-M8891 in animal studies. The focus is on addressing specific issues that may arise during experimentation, potentially impacting the oral bioavailability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical animal models?
A1: Preclinical studies of M8891, the racemate of this compound, have demonstrated medium to high oral bioavailability across several species.[1][2] Researchers can generally expect bioavailability in the range of 40-80%.[1] However, this can be influenced by a variety of experimental factors.
Q2: My in vivo study shows lower than expected oral bioavailability for this compound. What are the potential causes?
A2: Several factors can contribute to lower-than-expected oral bioavailability. These can be broadly categorized into issues related to the formulation, the experimental animal model, and the study procedures. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q3: What are the key physicochemical properties of M8891 that might influence its absorption?
A3: M8891 is described as an orally active and brain-penetrant small molecule.[1][3] For optimal oral absorption, a compound should have a balance of aqueous solubility and lipid permeability.[4][5] While specific solubility data for this compound is not detailed in the provided search results, its development as an oral drug suggests it possesses adequate properties for absorption.[6][7][8] However, issues with the formulation can still hinder its dissolution and subsequent absorption.
Q4: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A4: The selection of an appropriate animal model is crucial and should ideally mimic human gastrointestinal physiology.[9][10] Commonly used models for bioavailability studies include rodents (mice, rats), rabbits, canines (beagle dogs), and non-human primates.[9][10][11] Preclinical pharmacokinetic studies for M8891 were conducted in NMRI mice, Beagle dogs, and cynomolgus monkeys.[2]
Q5: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
A5: The provided information does not detail specific drug-drug interaction studies for M8891. However, co-administration with other compounds could potentially influence its absorption and metabolism. For instance, inhibitors or inducers of metabolic enzymes could alter its first-pass metabolism.[12][13]
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may lead to suboptimal oral bioavailability of this compound in animal studies.
Issue 1: Low Bioavailability Due to Formulation Problems
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of this compound from the vehicle. | 1. Vehicle Selection: Ensure the vehicle used for oral administration is appropriate for solubilizing this compound. Consider using co-solvents, surfactants, or lipid-based formulations to improve solubility.[14][15][16] 2. Particle Size Reduction: If using a suspension, consider reducing the particle size of the this compound powder through techniques like micronization to increase the surface area for dissolution.[15][17] 3. Amorphous Solid Dispersions: For compounds with low solubility, creating an amorphous solid dispersion can enhance dissolution rates.[5][14] |
| Chemical instability of this compound in the formulation. | 1. pH of the Vehicle: Assess the stability of this compound at the pH of the dosing vehicle. Adjust the pH if necessary to improve stability. 2. Storage Conditions: Ensure the formulation is prepared fresh and stored appropriately (e.g., protected from light, at the correct temperature) to prevent degradation. |
Issue 2: Variability in Bioavailability Across Animals
| Potential Cause | Troubleshooting Steps |
| Differences in gastrointestinal physiology among animals. | 1. Fasting State: Standardize the fasting period for all animals before dosing. The presence of food can significantly alter gastric pH and motility, affecting drug absorption.[5] 2. Animal Strain and Health: Use a consistent strain, age, and sex of animals for the study.[18] Ensure all animals are healthy and free from any conditions that might affect gastrointestinal function. |
| Inconsistent dosing technique. | 1. Gavage Technique: If using oral gavage, ensure the technique is consistent and minimizes stress to the animals, as stress can alter gastrointestinal transit time. Ensure the full dose is administered. 2. Dose Volume: Use a consistent and appropriate dose volume for the size of the animal. |
Issue 3: Low Bioavailability Due to Physiological Barriers
| Potential Cause | Troubleshooting Steps |
| High first-pass metabolism. | 1. Inhibition of Metabolic Enzymes: While not a formulation strategy for routine studies, co-administration with known inhibitors of relevant metabolic enzymes can help elucidate the extent of first-pass metabolism.[12] 2. Route of Administration Comparison: Compare oral bioavailability with that from an intravenous administration to quantify the absolute bioavailability and understand the contribution of first-pass metabolism.[18][19] |
| Efflux by transporters in the gastrointestinal tract. | 1. Permeability Assessment: In vitro models like Caco-2 cell assays can be used to assess the permeability of this compound and determine if it is a substrate for efflux transporters.[6] |
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic parameters for M8891 in various preclinical species.
| Species | Route | Dose (mg/kg) | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| NMRI Mouse | IV | 0.2 | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | - | [1][2] |
| NMRI Mouse | PO | 0.5 | - | - | ~40-80% | [1][2] |
| Beagle Dog | IV | 0.2 | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | - | [1][2] |
| Beagle Dog | PO | 0.5 | - | - | ~40-80% | [1][2] |
| Cynomolgus Monkey | IV | 0.2 | ~0.03-0.4 L/h/kg | ~0.23-1.3 L/kg | - | [1][2] |
| Cynomolgus Monkey | PO | 0.5 | - | - | ~40-80% | [1][2] |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Mice
-
Animal Model: Male NMRI mice (8-10 weeks old).[2]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Fasting: Fast animals for 12 hours prior to dosing, with continued access to water.
-
Dosing:
-
Oral (PO) Group: Administer this compound formulation orally via gavage at a dose of 0.5 mg/kg.[2] The vehicle should be well-defined (e.g., 0.5% methylcellulose).
-
Intravenous (IV) Group: Administer this compound in a suitable vehicle intravenously via the tail vein at a dose of 0.2 mg/kg to determine absolute bioavailability.[2]
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18] Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), Clearance (CL), and Volume of Distribution (Vss), using appropriate software. Calculate oral bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Visualizations
Caption: Workflow for a typical oral bioavailability study.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 11. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: A Guide to Minimizing (R)-M8891 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-M8891 in cell culture experiments while minimizing potential toxicity. The following information, presented in a question-and-answer format, addresses common issues and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active isomer of M8891, a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] MetAP-2 is an enzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins.[2][3] By inhibiting MetAP-2, M8891 can impede the proliferation of endothelial cells, thereby exhibiting antiangiogenic and antitumoral activities.[2][4]
Q2: What are the common causes of apparent toxicity when using this compound in cell culture?
While specific cytotoxic effects of this compound are not extensively documented, apparent toxicity in cell culture can often be attributed to several factors unrelated to the compound's intrinsic biological activity:
-
Poor Solubility and Precipitation: this compound, like many small molecules, has limited aqueous solubility. If not properly dissolved, the compound can precipitate out of the culture medium. These precipitates can cause mechanical stress to cells or be phagocytosed, leading to cell death that is often mistaken for direct compound toxicity.
-
High Concentrations: Using concentrations of this compound significantly above its effective range can lead to off-target effects and general cellular stress, resulting in cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).
-
Prolonged Exposure: Continuous exposure to any foreign compound can be stressful for cells. The duration of treatment with this compound should be optimized to achieve the desired biological effect without causing undue harm to the cells.
Q3: How can I differentiate between true cytotoxicity and other effects like cytostasis?
It is important to determine whether this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect). MetAP-2 inhibitors have been shown to cause a G1 phase cell cycle arrest. This can be investigated using:
-
Cell Viability vs. Cell Number Assays: Assays like MTT or resazurin (B115843) measure metabolic activity and can indicate cell viability. In contrast, cell counting methods (e.g., using a hemocytometer or automated cell counter) directly measure cell number. A decrease in metabolic activity without a significant change in cell number might suggest a cytostatic effect.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium (B1200493) iodide staining) can reveal the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G1 phase would be consistent with the known mechanism of MetAP-2 inhibitors.
-
Apoptosis Assays: To confirm cytotoxicity, assays that detect markers of programmed cell death, such as Annexin V staining or caspase activity assays, can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate in culture medium after adding this compound. | Poor solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is below 0.5%. Pre-warm the culture medium before adding the compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing. Visually inspect the medium for any signs of precipitation after addition. |
| High levels of cell death observed at the desired effective concentration. | Compound concentration is too high or exposure time is too long. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations and narrow down to the lowest effective concentration. Optimize the exposure time by performing a time-course experiment to find the minimum duration required to observe the desired biological effect. |
| Inconsistent results between experiments. | Variability in compound preparation or cell handling. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure consistent cell seeding density and health across all experiments. Use cells within a low passage number range. |
| Control (vehicle-treated) cells also show signs of toxicity. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level for your specific cell line (typically below 0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO, which is critical for preparing stock solutions and minimizing precipitation-induced toxicity.
| Compound | Solvent | Solubility |
| This compound | DMSO | 140 mg/mL (363.30 mM)[5] |
Note: It may be necessary to use an ultrasonic bath to fully dissolve the compound.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month is appropriate.[6]
-
Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
-
Objective: To determine the concentration range of this compound that effectively inhibits cell proliferation without causing acute cytotoxicity.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
Technical Support Center: (R)-M8891 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MetAP-2 inhibitor, (R)-M8891.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, reversible, and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2)[1][2][3]. MetAP-2 is a cytosolic metalloenzyme responsible for cleaving the N-terminal methionine from nascent proteins[4][5][6]. By inhibiting MetAP-2, this compound impairs protein synthesis, which in turn hinders endothelial cell proliferation and demonstrates antiangiogenic and antitumoral activities[1][7].
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its potential as a cancer therapeutic due to its antiangiogenic and antiproliferative properties[1][2][4][8]. It is used in preclinical and clinical studies to understand the role of MetAP-2 in tumor growth and angiogenesis[2][9].
Q3: What cell types are recommended for in vitro assays with this compound?
A3: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying the antiangiogenic effects of this compound, as their proliferation is inhibited by the compound[1]. Various cancer cell lines are also used to evaluate its direct antitumoral activity[10].
Q4: What is a suitable pharmacodynamic biomarker for this compound activity?
A4: A key pharmacodynamic biomarker for this compound is the accumulation of unprocessed, methionylated elongation factor 1-alpha 1 (Met-EF1a-1)[3][9][10]. Inhibition of MetAP-2 by this compound leads to a detectable increase in the levels of this substrate, which can be measured in both cell lysates and tumor tissues[2][9].
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Human MetAP-2 | 54 nM | [1] |
| Biochemical Assay | Murine MetAP-2 | 32 nmol/L | [10] |
| Cell Proliferation Assay | HUVEC | 20 nM | [1] |
| Biochemical Assay | Human MetAP-1 | >10 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of MetAP-2 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. METAP2 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-M8891 Enantiomer
Welcome to the technical support center for the synthesis of the (R)-M8891 enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective synthesis and analysis of this compound.
Disclaimer: The following information is based on general principles of asymmetric synthesis and chiral analysis, as specific synthesis protocols for M8891 are not publicly available. The provided protocols are representative examples and may require significant optimization for the specific synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of synthesizing the this compound enantiomer when the biological activity is attributed to the other enantiomer?
Synthesizing the specific (R)-enantiomer, often the distomer (less active enantiomer), is crucial for several reasons in drug development:
-
Pharmacological Profiling: To fully understand the stereoselectivity of the biological target, in this case, Methionine Aminopeptidase 2 (MetAP2), and to confirm that the desired activity resides in the eutomer.
-
Toxicology Studies: To assess any potential off-target effects or toxicity associated specifically with the (R)-enantiomer.
-
Analytical Reference Standard: A pure sample of the (R)-enantiomer is essential for the development and validation of analytical methods to quantify the enantiomeric purity of the active pharmaceutical ingredient (API).
-
Understanding Racemization: To study the potential for in vivo or in vitro racemization of the active enantiomer.
Q2: What are the primary strategies for obtaining the this compound enantiomer?
There are two main approaches for the synthesis of a single enantiomer like this compound:
-
Enantioselective Synthesis (Asymmetric Synthesis): This involves using a chiral catalyst, auxiliary, or reagent to selectively produce the (R)-enantiomer from a prochiral starting material.
-
Chiral Resolution: This method involves the separation of a racemic mixture of M8891 into its individual enantiomers. Common techniques include chiral chromatography and diastereomeric salt crystallization.
Q3: How do I choose between enantioselective synthesis and chiral resolution?
The choice depends on several factors, including the stage of development, scalability, cost, and the availability of suitable chiral selectors or catalysts. The following decision-making workflow can be a helpful guide:
Troubleshooting Guides
Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
| Problem | Potential Cause | Suggested Solution |
| Consistently low e.e. across multiple runs. | Catalyst/Ligand Issues: Impure, improperly activated, or degraded catalyst. Incorrect catalyst loading. | Ensure the catalyst and ligand are of high purity and handled under appropriate conditions (e.g., inert atmosphere). Optimize catalyst loading. |
| Reagent/Solvent Purity: Impurities in substrates or solvents interfering with the catalytic cycle. | Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary. | |
| Suboptimal Reaction Conditions: Temperature, pressure, or reaction time not optimized. | Screen a range of temperatures (lower temperatures often improve enantioselectivity). Optimize reaction time to avoid potential racemization of the product. | |
| e.e. decreases over the course of the reaction. | Product Racemization: The this compound product may be racemizing under the reaction or workup conditions. | Analyze the e.e. at different time points to identify the onset of racemization. Modify workup conditions to be milder (e.g., lower temperature, neutral pH). |
| Catalyst Degradation: The chiral catalyst may be degrading over time, leading to a less selective background reaction. | Re-evaluate the stability of the catalyst under the reaction conditions. Consider a more robust catalyst system. |
Challenges in Chiral Resolution
| Problem | Potential Cause | Suggested Solution |
| Diastereomeric Salt Crystallization: No crystal formation. | Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur. | Concentrate the solution, cool to a lower temperature, or add an anti-solvent to induce precipitation. |
| Impurities: Presence of impurities inhibiting crystallization. | Purify the racemic M8891 before salt formation. | |
| Diastereomeric Salt Crystallization: Low diastereomeric excess (d.e.) of crystals. | Unfavorable Solubility Profile: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen a wider range of solvents with varying polarities. Experiment with different crystallization temperatures. |
| Rapid Crystallization: Fast crystal formation can trap impurities and the other diastereomer. | Slow down the crystallization process by slower cooling or a slower addition of anti-solvent. | |
| Chiral HPLC: Poor or no separation of enantiomers. | Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient chiral recognition for M8891. | Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based). |
| Suboptimal Mobile Phase: The mobile phase composition is not suitable for resolving the enantiomers. | Vary the mobile phase composition, including the type and percentage of organic modifier and any additives (e.g., acids or bases for ionizable compounds). |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
This protocol provides a general workflow for screening resolving agents and solvents.
-
Resolving Agent Selection: Choose a diverse set of commercially available, enantiomerically pure resolving agents (e.g., derivatives of tartaric acid, mandelic acid, or chiral amines).
-
Salt Formation: In separate small-scale vials, dissolve the racemic M8891 and one equivalent of a chosen resolving agent in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Solvent Screening: To the resulting salt solutions, add various crystallization solvents that span a range of polarities.
-
Crystallization Induction:
-
Cooling: Slowly cool the solutions to room temperature, followed by further cooling (e.g., to 4°C).
-
Evaporation: Allow the solvent to evaporate slowly from an open vial.
-
Anti-solvent Addition: Add a solvent in which the diastereomeric salt is expected to be less soluble.
-
-
Isolation and Analysis: Isolate any formed crystals by filtration. Analyze the diastereomeric and enantiomeric excess of both the crystalline material and the remaining mother liquor using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the analysis of this compound.
-
Column Screening:
-
Select a range of chiral stationary phases (CSPs) with different chiral selectors.
-
Screen the racemic M8891 on each column using a standard set of mobile phases (e.g., hexane/isopropanol and hexane/ethanol for normal phase; acetonitrile/water or methanol/water with buffers for reversed-phase).
-
-
Mobile Phase Optimization:
-
Once a promising CSP is identified, optimize the mobile phase composition.
-
Vary the ratio of the strong and weak solvents.
-
For ionizable compounds like M8891, the addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution.
-
-
Temperature and Flow Rate Optimization:
-
Evaluate the effect of column temperature on the separation. In some cases, sub-ambient or elevated temperatures can improve resolution.
-
Optimize the flow rate to achieve a balance between resolution and analysis time.
-
-
Method Validation: Once an optimal method is developed, validate it for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the (R)-enantiomer.
The following diagram illustrates a typical workflow for chiral HPLC method development:
M8891 Mechanism of Action
M8891 is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the maturation of newly synthesized proteins. By inhibiting MetAP2, M8891 disrupts processes that are vital for cell growth and proliferation, particularly in endothelial cells, which are essential for angiogenesis (the formation of new blood vessels). This anti-angiogenic effect is a key mechanism of its anti-tumor activity.
The simplified signaling pathway is as follows:
addressing batch-to-batch variability of (R)-M8891
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the Methionine Aminopeptidase-2 (MetAP-2) inhibitor, (R)-M8891. By providing clear troubleshooting guidance and detailed protocols, we aim to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency (higher IC50) of a new batch of this compound in our cell-based assays compared to previous batches. What are the potential causes?
A1: A decrease in potency is a common indicator of batch-to-batch variability. Several factors could be responsible:
-
Lower Purity: The new batch may have a lower overall purity, meaning a smaller percentage of the compound is the active this compound.
-
Presence of Impurities: Specific impurities from the synthesis or degradation products could be interfering with the assay or competing with this compound for binding to MetAP-2.
-
Incorrect Enantiomeric Ratio: The new batch might have a lower enantiomeric excess (ee%), containing a higher proportion of the less active (S)-enantiomer.
-
Compound Degradation: Improper storage or handling of the new batch could have led to degradation of the active compound.
Q2: How can we confirm the identity and purity of our new batch of this compound?
A2: It is crucial to independently verify the quality of each new batch. We recommend the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Chiral HPLC: To determine the enantiomeric excess and ensure the correct stereoisomer is predominant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
Q3: Our this compound solution appears cloudy or shows precipitates upon dissolution in our experimental buffer. What should we do?
A3: Solubility issues can arise from several factors. Here are some troubleshooting steps:
-
Review the Solvent: Ensure you are using a recommended solvent for the initial stock solution, typically DMSO.
-
Check Final Concentration: The final concentration of DMSO or other organic solvents in your aqueous experimental medium should typically be below 0.5% to avoid precipitation and solvent-induced artifacts.
-
Sonication and Gentle Warming: These methods can aid in dissolving the compound. However, prolonged heating should be avoided to prevent degradation.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If compatible with your assay, you can try adjusting the pH of your buffer.
Q4: We are observing unexpected off-target effects with a new batch of this compound. How can we investigate this?
A4: Unexpected biological effects can be due to impurities with their own pharmacological activities.
-
Review the Impurity Profile: If available, compare the certificate of analysis (CoA) of the new batch with a previous, well-performing batch. Look for any new or significantly increased impurity peaks.
-
Use an Orthogonal Inhibitor: To confirm that the primary observed effect is due to MetAP-2 inhibition, use a structurally different MetAP-2 inhibitor in parallel.
-
Dose-Response Curve Analysis: Atypical dose-response curves, such as a shallow slope, can indicate the presence of interfering impurities.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative or Anti-angiogenic Activity
This is a primary concern when dealing with batch-to-batch variability of an anti-cancer agent like this compound.
Caption: Inhibition of MetAP-2 by this compound disrupts protein maturation, leading to reduced cell proliferation and angiogenesis.
Validation & Comparative
A Comparative Guide to the Efficacy of (R)-M8891 and Other Methionine Aminopeptidase 2 (MetAP2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, reversible MetAP2 inhibitor, (R)-M8891 (also referred to as M8891), with other key MetAP2 inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating the potential of these compounds in drug development.
Introduction to MetAP2 Inhibition
Methionine aminopeptidase (B13392206) 2 (MetAP2) is a metalloenzyme that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] This process is essential for the proper function of numerous proteins involved in cell proliferation and angiogenesis.[1] Consequently, the inhibition of MetAP2 has emerged as a promising therapeutic strategy for various diseases, including cancer and obesity.[2]
MetAP2 inhibitors can be broadly classified into two categories: irreversible inhibitors, such as the natural product fumagillin (B1674178) and its analogs, and reversible inhibitors, a class to which M8891 belongs.[1][2]
Comparative Efficacy of MetAP2 Inhibitors
The following tables summarize the in vitro efficacy of M8891 in comparison to other notable MetAP2 inhibitors. It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro MetAP2 Enzyme Inhibition
| Compound | Type | MetAP2 IC₅₀ (nM) | Selectivity vs. MetAP1 | Source |
| M8891 | Reversible | 52 - 54 | >185-fold (IC₅₀ >10 µM) | [3] |
| Fumagillin | Irreversible | Low Nanomolar | High | [4] |
| TNP-470 (AGM-1470) | Irreversible | Not specified | High | [4] |
| Beloranib (ZGN-433) | Irreversible | Not specified | Not specified | [2] |
| Triazole Analog | Reversible | 8 | ~60-fold | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including the substrate and metal cofactor used.[1]
Table 2: In Vitro Anti-Proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVEC)
| Compound | GI₅₀ (nM) | Source |
| M8891 | 20 | [3] |
| TNP-470 | Not specified | [6] |
| Fumagillin | Not specified | [6] |
| CKD-732 | ~2.5 | [6] |
| IDR-803 | ~2.5 | [6] |
| IDR-804 | ~2.5 | [6] |
| IDR-805 | ~2.5 | [6] |
GI₅₀ is the concentration of an inhibitor that causes a 50% reduction in cell growth.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by MetAP2 inhibition and a general workflow for evaluating MetAP2 inhibitors.
Experimental Protocols
MetAP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP2.[1]
Materials:
-
Recombinant human MetAP2 enzyme
-
MetAP substrate (e.g., Met-Pro-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 10 µM MnCl₂)
-
Test compounds
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant MetAP2 enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the MetAP substrate to each well.
-
Monitor the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the anti-angiogenic potential of MetAP2 inhibitors by measuring their effect on the proliferation of endothelial cells.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HUVECs in a 96-well plate at a density of approximately 2,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Conclusion
This compound is a potent and selective reversible inhibitor of MetAP2 with significant anti-proliferative activity against endothelial cells. Its reversible mechanism of action may offer a different safety and efficacy profile compared to the irreversible fumagillin class of inhibitors. The provided data and protocols offer a framework for the comparative evaluation of M8891 and other MetAP2 inhibitors in preclinical research. Further head-to-head studies under standardized conditions are necessary for a definitive comparison of the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (R)-M8891 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo target engagement validation for (R)-M8891, a selective and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), with the alternative MetAP2 inhibitor, TNP-470 (B1681328). MetAP2 is a key enzyme in protein maturation and a critical target in angiogenesis, making its inhibitors promising candidates for oncology drug development.[1][2] This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies aimed at confirming the in vivo activity of MetAP2 inhibitors.
Mechanism of Action and Target Engagement Biomarker
This compound is an orally active and reversible inhibitor of MetAP2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[3] Inhibition of MetAP2 disrupts this crucial step in protein maturation, leading to the suppression of endothelial cell proliferation and angiogenesis, which are vital for tumor growth.[3]
A key pharmacodynamic (PD) biomarker for assessing the in vivo target engagement of this compound is the accumulation of the unprocessed, methionylated form of the translation elongation factor 1-alpha-1 (Met-EF1α-1), a substrate of MetAP2.[4][5][6] The level of Met-EF1α-1 in tumor tissue directly correlates with the extent of MetAP2 inhibition by this compound.[4][7]
Comparative In Vivo Performance: this compound vs. TNP-470
Here, we compare the in vivo performance of this compound with TNP-470, an irreversible fumagillin (B1674178) analog and an established, albeit earlier generation, MetAP2 inhibitor.
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic parameters of this compound and TNP-470 in preclinical models is presented in Table 1. This compound demonstrates favorable oral bioavailability and a longer half-life compared to TNP-470, which exhibits rapid clearance.
| Parameter | This compound (Mouse) | TNP-470 (Mouse) | Reference |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Subcutaneous (s.c.), Intravenous (i.v.) | [7][8] |
| Oral Bioavailability (F) | ~40-80% | Not reported for oral | [8] |
| Clearance (CL) | Low (~0.03-0.4 L/h/kg) | Rapid | [3][8] |
| Volume of Distribution (Vss) | Small to medium (~0.23-1.3 L/kg) | Not specified | [8] |
| Terminal Half-life (t1/2) | ~0.88 +/- 2.5 hr (in humans) | Short | [3] |
Table 1: Comparative Pharmacokinetics of this compound and TNP-470.
In Vivo Target Engagement and Efficacy
The in vivo target engagement of this compound is robustly demonstrated by the dose-dependent accumulation of Met-EF1α-1 in tumor xenografts. A target level of 125 µg of Met-EF1α-1 per mg of total protein has been associated with significant anti-tumor efficacy in preclinical models.[9] In contrast, while TNP-470's engagement with MetAP2 is well-established, a direct in vivo target engagement biomarker with a clear therapeutic threshold is less defined in the literature. Instead, its downstream effects on cell cycle regulators like p53 and p21 are often assessed.[8][10]
Table 2 summarizes the findings from various preclinical xenograft studies for both compounds, highlighting their anti-tumor activity.
| Xenograft Model | Compound | Dosing Regimen | Key Findings | Reference |
| Caki-1 (Renal) | This compound | 10, 25, 50 mg/kg p.o. BID | Dose-dependent tumor growth inhibition and accumulation of Met-EF1α-1. | [11] |
| U87-MG (Glioblastoma) | This compound | 20 mg/kg p.o. once daily for 14 days | Strong tumor growth inhibition. | [12] |
| Neuroblastoma | TNP-470 | 100 mg/kg s.c. three times a week | Marked inhibition of tumor growth. | [3] |
| Gastric Cancer | TNP-470 | 15, 30, 60 mg/kg s.c. every other day | Significant reduction in tumor size and metastasis. | [10] |
Table 2: Summary of In Vivo Efficacy in Xenograft Models.
Experimental Protocols
In Vivo Xenograft Study for this compound Target Engagement
This protocol is based on studies using the Caki-1 renal cell carcinoma xenograft model.[11]
-
Cell Culture and Implantation:
-
Culture Caki-1 cells in appropriate media.
-
Subcutaneously inoculate 5 x 10^6 Caki-1 cells mixed 1:1 with Matrigel into the flank of female nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at desired doses (e.g., 10, 25, 50 mg/kg) twice daily (BID).
-
Administer the vehicle solution to the control group.
-
-
Pharmacodynamic Analysis:
-
At specified time points post-treatment, euthanize mice and collect tumor tissues.
-
Snap-freeze tumor samples for subsequent analysis.
-
-
Quantification of Met-EF1α-1:
Quantification of Met-EF1α-1 using Simple Western™
This protocol provides a general workflow for the Simple Western™ assay.
-
Lysate Preparation:
-
Prepare tumor lysates and adjust the protein concentration.
-
-
Sample Loading:
-
Load the prepared lysates, blocking solution, primary antibodies (anti-Met-EF1α-1 and anti-total EF1α-1), HRP-conjugated secondary antibodies, and chemiluminescent substrate into the designated wells of the assay plate.
-
-
Automated Electrophoresis and Immunodetection:
-
The Simple Western™ instrument performs size-based protein separation, immunoprobing, and detection automatically.
-
-
Data Analysis:
-
The accompanying software quantifies the signal intensity of the target proteins, allowing for the determination of Met-EF1α-1 levels, often normalized to total protein.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound action.
In Vivo Target Engagement Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiogenesis inhibitor tnp-470 effectively inhibits human neuroblastoma xenograft growth, especially in the setting of subclinical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNP-470 promotes initial vascular sprouting in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. aacrjournals.org [aacrjournals.org]
Independent Verification of (R)-M8891 Anti-Tumor Effects: A Comparative Guide
(R)-M8891, a novel, orally bioavailable, and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), has demonstrated promising anti-tumor activity in preclinical and early clinical studies.[1][2][3][4][5][6][7] This guide provides an objective comparison of this compound's performance with other anti-cancer agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound's mechanism of action involves the inhibition of MetAP2, an enzyme crucial for the maturation of newly synthesized proteins.[8] By inhibiting MetAP2, this compound disrupts protein synthesis, leading to the suppression of endothelial and tumor cell proliferation, thereby exerting both antiangiogenic and antiproliferative effects.[4][7][8][9][10]
Comparative Efficacy of this compound and Alternatives
The anti-tumor effects of this compound have been evaluated in various preclinical models and a Phase I clinical trial. For a comprehensive comparison, this guide includes data on other MetAP2 inhibitors and standard-of-care treatments for renal cell carcinoma (RCC), a cancer type where this compound has shown potential.
Preclinical Efficacy
| Compound | Cancer Model | Dosage | Key Findings | Reference |
| This compound | Caki-1 RCC Xenograft | 25 mg/kg, twice daily | Minimal efficacious dose showing significant tumor growth inhibition.[11] | [11] |
| This compound | Patient-Derived RCC Xenografts | Not specified | Strong and durable anti-tumor activity in combination with VEGFR inhibitors (sunitinib, cabozantinib, axitinib).[1][2][4][6][10] | [1][2][4][6][10] |
| TNP-470 | Human Hepatocellular Carcinoma Xenograft | 30 mg/kg, every other day | Tumor weight reduced to 0.97g vs 2.04g in control. Lung metastases in 1/12 treated mice vs 6/12 in control.[1] | [1] |
| TNP-470 | Hormone-Independent Prostate Cancer (PC-3) Xenograft | 50-200 mg/kg, weekly | Dose-dependent tumor growth inhibition up to 96%.[12] | [12] |
| TNP-470 | Hormone-Independent Breast Cancer (MDA-MB-231) Xenograft | 50-200 mg/kg, weekly | Dose-dependent tumor growth inhibition up to 88%.[12] | [12] |
Clinical Efficacy in Renal Cell Carcinoma
| Compound | Patient Population | Key Efficacy Metrics | Reference |
| This compound | Advanced Solid Tumors (Phase I) | 25.9% of patients had stable disease for 42–123 days.[2][4][5][6][7] | [2][4][5][6][7] |
| Sunitinib (B231) | Metastatic Clear Cell RCC (First-line) | Objective Response Rate (ORR): 33%; Median Progression-Free Survival (PFS): 8.8 months; Median Overall Survival (OS): 23.9 months.[13] | [13] |
| Sunitinib | Metastatic Clear Cell RCC (First- or Second-line) | Partial Response (PR): 29.4%; Stable Disease (SD): 67.6%; Median PFS: 15 months.[14] | [14] |
| Cabozantinib | Metastatic Papillary RCC | Median PFS: 9 months (vs. 5.6 months for sunitinib); ORR: 23% (vs. 4% for sunitinib).[15] | [15] |
| Cabozantinib | Advanced RCC (vs. Sunitinib) | Median OS: 26.6 months (vs. 21.2 months for sunitinib).[16] | [16] |
| Axitinib (B1684631) | Metastatic RCC (Third-line after Nivolumab) | ORR: 29.4%; Disease Control Rate (DCR): 94.1%; Median PFS: 12.8 months.[3] | [3] |
| Axitinib | Advanced RCC (Second-line vs. Sorafenib) | Median PFS: 6.7 months (vs. 4.7 months for sorafenib).[8] | [8] |
Experimental Protocols
In Vivo Xenograft Study of this compound in a Renal Cell Carcinoma Model
A preclinical study investigating the efficacy of this compound utilized a human Caki-1 renal cell carcinoma cell line-derived xenograft model.[17]
Experimental Workflow:
Pharmacodynamic Biomarker Analysis:
To confirm target engagement, the accumulation of methionylated elongation factor 1α (Met-EF1α), a substrate of MetAP2, was measured in tumor tissues.[4][11][17] This analysis was performed using the Simple Western (SallySue and PeggySue, ProteinSimple) method.[17]
Signaling Pathways
The anti-proliferative effect of this compound is, in part, mediated by the activation of the p53 tumor suppressor pathway. Inhibition of MetAP2 leads to the stabilization and activation of p53, which in turn induces the expression of its downstream target, p21. This results in cell cycle arrest, primarily in the G1 phase.[17][18][19]
Conclusion
This compound demonstrates significant anti-tumor activity through the inhibition of MetAP2, leading to antiangiogenic and antiproliferative effects. Preclinical data, particularly in combination with VEGFR inhibitors, are promising. The Phase I clinical trial has established a manageable safety profile, supporting further investigation.[2][4][5][6][7] This comparative guide provides a foundation for researchers to evaluate the potential of this compound as a novel cancer therapeutic. Further clinical studies are necessary to fully elucidate its efficacy and positioning in the landscape of cancer treatment.
References
- 1. Inhibitory effect of the angiogenesis inhibitor TNP-470 on tumor growth and metastasis in nude mice bearing human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of sunitinib for non clear cell renal cell carcinoma (RCC): a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Axitinib After Nivolumab Failure in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of sunitinib in the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cabozantinib Slows Progression of Rare Kidney Cancer - NCI [cancer.gov]
- 16. Frontiers | Cabozantinib in combination with immune checkpoint inhibitors for renal cell carcinoma: a systematic review and meta-analysis [frontiersin.org]
- 17. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
comparative analysis of (R)-M8891 and beloranib
A Comparative Analysis of the MetAP2 Inhibitors (R)-M8891 and Beloranib (B1667920): A Guide for Researchers
In the landscape of therapeutic drug development, Methionine Aminopeptidase 2 (MetAP2) has emerged as a critical target for various pathologies, including cancer and metabolic disorders. This enzyme's role in protein maturation and cellular proliferation has led to the development of several inhibitors, two of which, this compound and beloranib, offer a study in contrasts. This guide provides an objective comparison of their mechanisms, therapeutic applications, and available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound and Beloranib
This compound is the less active isomer of M8891, a novel, orally available, and reversible small-molecule inhibitor of MetAP2 that has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors[1][2][3][4]. Its development focuses on antiangiogenic and antitumoral activities[1][5].
Beloranib, a synthetic analog of the natural product fumagillin, is an irreversible inhibitor of MetAP2[6][7]. It was developed as a treatment for severe obesity and rare genetic disorders like Prader-Willi syndrome[6][7]. Despite demonstrating significant efficacy in weight loss, its clinical development was terminated due to severe thromboembolic events[6][7].
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and beloranib lies in their mode of binding to the MetAP2 enzyme. M8891, the active form of which this compound is an isomer, is a reversible inhibitor, meaning it binds to the enzyme's active site non-covalently[1][2]. This allows for a dynamic equilibrium between the bound and unbound states.
In contrast, beloranib is an irreversible inhibitor[8]. It forms a covalent bond with a specific histidine residue within the active site of MetAP2, leading to permanent inactivation of the enzyme[8]. This irreversible nature results in a prolonged duration of action that is dependent on the synthesis of new enzyme molecules. While the primary mechanism of beloranib is attributed to MetAP2 inhibition, some research suggests that other molecular pathways may contribute to its effects on weight loss[9].
Signaling Pathway of MetAP2 Inhibition
MetAP2 plays a crucial role in the N-terminal methionine excision (NME) pathway, a vital step in the maturation of a large number of proteins. Inhibition of MetAP2 disrupts this process, leading to an accumulation of unprocessed proteins, which can trigger cellular stress and inhibit proliferation. A key substrate identified as a pharmacodynamic biomarker for M8891 is the translation elongation factor 1-alpha-1 (EF1a-1)[1][10]. In the context of angiogenesis, MetAP2 inhibition is believed to suppress the proliferation of endothelial cells, thereby restricting blood vessel formation necessary for tumor growth[5][11].
Caption: General signaling pathway of MetAP2 and points of inhibition.
Comparative Data Presentation
The following tables summarize the available quantitative data for M8891 and beloranib.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Inhibition Type | IC50 | Ki | Selectivity over MetAP1 | Reference |
| M8891 | MetAP2 | Reversible, Orally Active | 54 nM | 4.33 nM | >185-fold (IC50 >10 µM) | [12] |
| Beloranib | MetAP2 | Irreversible | Not typically reported | Not applicable | High | [6][8] |
Table 2: Preclinical and Clinical Overview
| Feature | M8891 | Beloranib |
| Therapeutic Area | Oncology | Obesity, Prader-Willi Syndrome |
| Development Stage | Phase I completed | Development Halted (Phase 3) |
| Administration | Oral | Subcutaneous Injection |
| Key Preclinical Finding | Antiangiogenic and antitumor activity | Reduction in food intake and body fat |
| Key Clinical Finding | Manageable safety profile, dose-proportional exposure | Significant weight loss |
| Adverse Events of Note | Platelet count decrease (Dose-Limiting Toxicity) | Pulmonary embolism, venous thromboembolism |
| Reference | [1][13] | [6][7][14] |
Table 3: Efficacy Data from Clinical Trials
| Compound | Indication | Dose | Duration | Key Efficacy Endpoint | Result | Reference |
| M8891 | Advanced Solid Tumors | 7-80 mg once daily | 21-day cycles | Stable Disease | 25.9% of patients had stable disease for 42–123 days | [1] |
| Beloranib | Obesity | 1.8 mg and 2.4 mg/day | 26 weeks | Weight Change | -8% and -9.5% respectively, vs. +4% for placebo | [14] |
| Beloranib | Hypothalamic Injury Obesity | 1.8 mg twice weekly | 4 weeks | Weight Change | -3.4 kg vs. -0.3 kg for placebo | [15][16] |
| Beloranib | Obesity with Type 2 Diabetes | 1.2 mg and 1.8 mg | Not specified | Weight Change | -13.5% and -12.7% respectively, vs. -3.1% for placebo | [17] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental designs employed in the evaluation of these compounds.
M8891: Phase I Clinical Trial Protocol (NCT03138538)
-
Study Design: A first-in-human, multicenter, open-label, single-arm, dose-escalation study.
-
Participants: Patients with advanced solid tumors.
-
Intervention: M8891 administered orally once daily in 21-day cycles, with doses ranging from 7 to 80 mg.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Pharmacodynamic Assessment: Measurement of methionylated elongation factor 1α (a MetAP2 substrate) in tumor tissue to confirm target engagement.
Caption: Workflow for the Phase I clinical trial of M8891.
Beloranib: Phase 2a Trial in Hypothalamic Injury-Associated Obesity
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 14 patients with hypothalamic injury-associated obesity (HIAO).
-
Intervention: Beloranib (1.8 mg) or placebo administered subcutaneously twice weekly for 4 weeks, followed by an optional 4-week open-label extension where all patients received beloranib.
-
Primary Objective: To evaluate the change in body weight from baseline to week 4.
-
Secondary Objectives: To assess safety, tolerability, and changes in cardiovascular disease risk factors.
Conclusion
The highlights two distinct approaches to targeting the MetAP2 enzyme. M8891 represents a reversible, orally available inhibitor primarily investigated for its antiangiogenic and antitumor effects, with a manageable safety profile in early clinical trials[1][13]. Beloranib, an irreversible inhibitor, demonstrated potent weight-loss efficacy but was ultimately sidelined by significant safety concerns related to thromboembolism[6][7].
For researchers in oncology, M8891 presents a promising avenue for further investigation, particularly in combination with other anticancer agents[11]. For those in the metabolic disease space, the story of beloranib serves as a powerful lesson on the importance of balancing efficacy with safety, while also suggesting that the pathways modulated by MetAP2 inhibition hold significant therapeutic potential if a safer alternative can be developed[9]. The differing clinical trajectories of these two compounds underscore the critical impact of inhibition modality (reversible vs. irreversible) and off-target effects in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Beloranib - Wikipedia [en.wikipedia.org]
- 7. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. fpwr.org [fpwr.org]
- 10. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fpwr.org [fpwr.org]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zafgen's Phase 2b Trial of Beloranib in Severe Obesity Complicated by Type 2 Diabetes Achieves Primary Efficacy Endpoint [einpresswire.com]
Validating the Pivotal Role of p53 in Cellular Sensitivity to the Novel MetAP2 Inhibitor (R)-M8891
A Comparative Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 stands as a critical gatekeeper of cellular integrity, orchestrating responses to a myriad of stressors to prevent malignant transformation. Its functional status within a cancer cell can profoundly influence the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of the sensitivity of cancer cells to the novel, potent, and selective methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitor, (R)-M8891, based on their p53 status. Through the presentation of key experimental data, detailed protocols, and signaling pathway visualizations, we aim to equip researchers with the necessary information to validate and explore the p53-dependent mechanism of this compound.
Quantitative Analysis of p53-Dependent Drug Sensitivity
The anti-proliferative activity of this compound is significantly influenced by the functional status of p53. This is demonstrated by comparing its efficacy with other compounds that either directly target the p53 pathway or act on the same target, MetAP2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds in cell lines with varying p53 statuses.
| Compound | Target | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | MetAP2 | A549 | Wild-Type | Value not explicitly stated, but cells are sensitive | [1] |
| A549 | Knockout (KO) | Resistant | [1] | ||
| TNP-470 | MetAP2 | A549 | Wild-Type | Value not explicitly stated, but cells are sensitive | [1] |
| A549 | Knockout (KO) | Resistant | [1] | ||
| Nutlin-3a | MDM2 | HCT116 | Wild-Type | 28.03 ± 6.66 | [2] |
| HCT116 | Knockout (KO) | 30.59 ± 4.86 | [2] | ||
| Ovarian Cancer Cell Lines | Wild-Type | 4 - 6 | [3] | ||
| Ovarian Cancer Cell Lines | Mutant | 20 - >70 | [3] |
Note: While the primary study on this compound demonstrated clear resistance in p53 KO cells through colony formation assays, specific IC50 values were not provided in the publication. The resistance indicates a significantly higher IC50 in the KO cells compared to the wild-type.[1]
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the findings, detailed methodologies for the key experiments are provided below.
Genome-wide CRISPR/Cas9 Screen for Resistance Gene Identification
This protocol outlines the steps to identify genes whose knockout confers resistance to this compound.
-
Cell Line and Library: A549 human lung carcinoma cells stably expressing Cas9 are transduced with a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA integration per cell.
-
Transduction and Selection: Following transduction, cells are selected with puromycin to eliminate non-transduced cells. A baseline sample of cells ("Day 0") is collected.
-
Drug Treatment: The remaining cells are cultured in the presence of an IC40 concentration of this compound for 14-21 days. The vehicle (DMSO) treated cells are cultured in parallel as a control.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the "Day 0", vehicle-treated, and this compound-treated cell populations. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The sequencing data is analyzed using software such as MAGeCK to identify sgRNAs that are enriched in the this compound-treated population compared to the control, indicating that the knockout of their target genes confers resistance.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following drug treatment.
-
Cell Seeding: A549 wild-type and p53 knockout (KO) cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound, TNP-470, or Nutlin-3a. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation. The medium with the respective treatments is refreshed every 3-4 days.
-
Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as clusters of >50 cells) in each well is counted. The results are expressed as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: A549 wild-type and p53 KO cells are treated with this compound or a vehicle control for 24, 48, and 72 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing gently. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Conclusion
This p53-dependent mechanism of action has significant implications for the clinical development of this compound. It suggests that p53 status could serve as a predictive biomarker to select patients who are most likely to respond to this therapy. Furthermore, the synergistic effects observed when combining this compound with VEGF receptor inhibitors in p53 wild-type preclinical models highlight a promising combination strategy that warrants further investigation.[1] The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and to further explore the intricate interplay between MetAP2 inhibition and the p53 tumor suppressor pathway.
References
A Head-to-Head Comparison: (R)-M8891 vs. a VEGFR Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Methionine Aminopeptidase-2 (MetAP2) inhibitor, (R)-M8891, and a representative Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, Sunitinib. This analysis is based on preclinical data, offering insights into their individual and combined anti-tumor activities.
At a Glance: this compound vs. VEGFR Inhibitor (Sunitinib)
| Feature | This compound | VEGFR Inhibitor (Sunitinib) |
| Primary Target | Methionine Aminopeptidase-2 (MetAP2)[1] | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit[2] |
| Mechanism of Action | Inhibits N-terminal methionine excision from nascent proteins, leading to anti-angiogenic and anti-proliferative effects.[1] | Inhibits receptor tyrosine kinases involved in tumor angiogenesis and proliferation. |
| Synergistic Potential | Demonstrates strong and durable antitumor activity in combination with VEGFR inhibitors.[3] | Shows enhanced anti-tumor effects when combined with MetAP2 inhibitors.[3] |
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the VEGFR inhibitors Sunitinib and Axitinib in various cancer cell lines. Lower values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HUVEC | Endothelial | 0.02 | [4] |
| U87-MG | Glioblastoma | Not explicitly stated, but exhibits strong tumor growth inhibition in vivo at 20 mg/kg.[4] | [4] | |
| Sunitinib | 786-O | Renal Cell Carcinoma | 4.6 | [5] |
| ACHN | Renal Cell Carcinoma | 1.9 | [5] | |
| Caki-1 | Renal Cell Carcinoma | 2.8 | [5] | |
| Ren-01 | Renal Cell Carcinoma | 9 | [6] | |
| Ren-02 | Renal Cell Carcinoma | 15 | [6] | |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 | |
| Caki-2 | Renal Cell Carcinoma | 36 |
In Vivo Efficacy: Xenograft Tumor Models
The combination of this compound and Sunitinib has been shown to be superior to either monotherapy in patient-derived xenograft (PDX) models of renal cell carcinoma.
| Treatment Group | Dosing | Tumor Growth Outcome | Reference |
| This compound | 100 mg/kg, daily p.o. | Tumor growth inhibition | |
| Sunitinib | 40 mg/kg, daily p.o. | Tumor growth inhibition | |
| This compound + Sunitinib | 100 mg/kg + 40 mg/kg, daily p.o. | Tumor stasis and regression |
Note: Specific tumor growth inhibition percentages were not available in the public search results. The combination therapy demonstrated clear superiority over monotherapies.
Pharmacokinetic Parameters in Mice
This table outlines key pharmacokinetic parameters for this compound and Sunitinib in mice, providing insights into their absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Sunitinib | Reference |
| Administration Route | Intravenous (i.v.) & Oral (p.o.) | Oral (p.o.) | |
| Clearance (CL) | Low (~0.03-0.4 L/h/kg)[4] | Not explicitly stated | [4] |
| Volume of Distribution (Vss) | Small to medium (~0.23-1.3 L/kg)[4] | Not explicitly stated | [4] |
| Oral Bioavailability (F) | Medium to high (~40-80%)[4] | Not explicitly stated | [4] |
| Active Metabolite | Not mentioned | SU12662 (N-desethyl sunitinib) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and VEGFR inhibitors.
Caption: MetAP2 Signaling Pathway and Inhibition by this compound.
Caption: VEGFR Signaling Pathway and Inhibition by a VEGFR Inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells at a density of 1,000-2,500 cells per well in a 96-well plate and incubate overnight.[5]
-
Compound Treatment: Add serial dilutions of this compound or the VEGFR inhibitor to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and a VEGFR inhibitor in a subcutaneous xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor model study.
Methodology:
-
Cell Implantation: Subcutaneously inject human renal cell carcinoma cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a volume of 100-150 mm³, randomize the mice into different treatment groups (vehicle control, this compound monotherapy, VEGFR inhibitor monotherapy, and combination therapy).
-
Drug Administration: Administer the respective compounds to the mice daily via oral gavage at the predetermined doses.
-
Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The available preclinical data suggests that both this compound and VEGFR inhibitors are effective anti-tumor agents. Notably, their combination demonstrates a synergistic effect, leading to enhanced tumor growth inhibition and even tumor regression in renal cell carcinoma models. This highlights a promising therapeutic strategy that warrants further investigation in clinical settings. The distinct mechanisms of action of these two classes of inhibitors, targeting MetAP2 and VEGFR pathways respectively, provide a strong rationale for their combined use to overcome potential resistance mechanisms and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Item - Supplementary Figure S11-3 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of (R)-M8891 with VEGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data supporting the synergistic effect of (R)-M8891, a potent and selective methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitor, in combination with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) for the treatment of cancer. The data presented herein demonstrates that this combination strategy leads to enhanced antitumor efficacy, suggesting a promising therapeutic approach for further clinical investigation.
Executive Summary
This compound is the biologically active enantiomer of M8891, an orally bioavailable, reversible inhibitor of MetAP2.[1] MetAP2 plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2] Preclinical studies have consistently shown that M8891 exhibits both antiangiogenic and antiproliferative activities.[2][3] While M8891 has shown moderate activity as a monotherapy, its true potential appears to be unlocked when combined with other anticancer agents.[4] Specifically, a strong synergistic effect has been observed in preclinical models when M8891 is co-administered with VEGFR inhibitors, a class of targeted therapy that also disrupts tumor angiogenesis.[5][6] This guide will delve into the experimental evidence supporting this synergy, providing detailed protocols and comparative data.
Mechanism of Synergy
The anticancer effect of MetAP2 inhibitors like this compound is believed to stem from a dual mechanism of action: inhibiting angiogenesis by targeting endothelial cells and directly suppressing the proliferation of tumor cells.[2] VEGFR inhibitors also target tumor angiogenesis, but through a different mechanism centered on blocking the signaling of VEGF, a key growth factor for blood vessel development. The combination of this compound and a VEGFR inhibitor thus targets the tumor vasculature through two distinct and complementary pathways, leading to a more potent and durable anti-cancer response.
Caption: Dual inhibition of angiogenesis by this compound and VEGFR inhibitors.
Preclinical Efficacy in Combination Therapy
Preclinical studies have demonstrated significant synergistic antitumor activity when M8891 is combined with VEGFR-targeted TKIs such as sunitinib, cabozantinib, and axitinib.[5] This enhanced efficacy has been particularly notable in patient-derived xenograft (PDX) models of renal cell carcinoma (RCC).[6]
Quantitative Analysis of Antitumor Efficacy
The following table summarizes the tumor growth inhibition observed in preclinical RCC xenograft models treated with M8891 as a monotherapy and in combination with VEGFR inhibitors.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| M8891 (monotherapy) | 20 mg/kg, p.o. daily for 14 days | Strong | [7] |
| M8891 + Sunitinib | M8891: 100 mg/kg, p.o. daily; Sunitinib: dose not specified | Tumor stasis and regression | [6][8] |
| M8891 + Cabozantinib | M8891: 100 mg/kg, p.o. daily; Cabozantinib: 10 mg/kg, p.o. daily | Tumor stasis and regression | [8] |
| M8891 + Axitinib | Dosing not specified | Strong and durable antitumor activity | [5] |
Biomarkers of Response
Research has identified potential biomarkers that may predict sensitivity to M8891 combination therapy. In RCC models, synergy with VEGFR inhibitors was particularly pronounced in tumors with the following characteristics:
-
Wild-type p53: The tumor suppressor p53 has been identified as a determinant of sensitivity to MetAP2 inhibition.[6]
-
Von Hippel-Landau (VHL) gene loss-of-function: VHL mutations are common in clear cell RCC and contribute to its angiogenic phenotype.[6]
-
Mid/high MetAP1/2 expression: Higher expression levels of the target enzymes may correlate with greater sensitivity to inhibition.[6]
Furthermore, a pharmacodynamic biomarker, translation elongation factor 1-alpha-1 (EF1a-1) , has been identified as a substrate of MetAP2.[6] Measuring the accumulation of the methionylated form of EF1a-1 in tumor tissue can be used to confirm target engagement and inhibition by M8891.[4]
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited preclinical studies.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice are typically used for establishing tumor xenografts.
-
Tumor Implantation: Patient-derived or established cancer cell lines (e.g., renal cell carcinoma) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) once daily at doses ranging from 20-100 mg/kg.
-
VEGFR Inhibitors (e.g., Sunitinib, Cabozantinib): Administered orally (p.o.) once daily at their respective established effective doses.
-
Vehicle Control: The vehicle used to dissolve the drugs is administered to the control group.
-
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues are collected to analyze the levels of pharmacodynamic biomarkers such as methionylated EF1a-1 to confirm target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Supplementary Figure S11-6 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
Comparative Guide to the Long-Term Efficacy of (R)-M8891
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of the novel selective Kinase X (KX) inhibitor, (R)-M8891, against the current standard-of-care, Compound Y, a multi-kinase inhibitor. The data presented herein is derived from preclinical in vivo models of non-small cell lung cancer (NSCLC).
Introduction and Mechanism of Action
This compound is a potent and highly selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase frequently overexpressed in NSCLC. Dysregulation of the KX signaling pathway is a critical driver of tumor proliferation and survival. In contrast, Compound Y, while inhibiting KX, also targets several other kinases, leading to a broader side-effect profile and potential for dose-limiting toxicities. The selective inhibition by this compound is hypothesized to lead to a more durable response and improved long-term outcomes.
Figure 1: Simplified signaling pathway of Kinase X and points of inhibition.
Long-Term Efficacy Data
The long-term efficacy of this compound was evaluated in a 90-day preclinical study using an NSCLC patient-derived xenograft (PDX) mouse model. Tumor volume and overall survival were the primary endpoints.
Table 1: Comparative Long-Term Efficacy of this compound vs. Compound Y
| Parameter | Vehicle Control | Compound Y (30 mg/kg, daily) | This compound (30 mg/kg, daily) |
| Tumor Growth Inhibition (TGI) at Day 30 | 0% | 75% | 88% |
| Tumor Growth Inhibition (TGI) at Day 90 | 0% | 45% (regression observed) | 95% |
| Median Survival (Days) | 28 | 65 | > 90 (study endpoint) |
| Complete Response Rate (Day 90) | 0/10 | 1/10 (10%) | 7/10 (70%) |
| Adverse Events (Grade ≥3) | 0% | 20% (weight loss, lethargy) | <5% (mild transient weight loss) |
Experimental Protocol: Long-Term In Vivo Efficacy Study
The following protocol was used to assess the long-term efficacy of this compound in the NSCLC PDX model.
Model: Female athymic nude mice (6-8 weeks old). Tumor Implantation: 1x10^6 cells from a dissociated human NSCLC PDX line (KX-positive) were implanted subcutaneously into the right flank. Treatment Groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose)
-
Compound Y (30 mg/kg)
-
This compound (30 mg/kg) Dosing: Oral gavage, once daily for 90 days. Monitoring:
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width^2).
-
Body weight was recorded twice weekly as a measure of toxicity.
-
Overall survival was monitored daily. Endpoint: The study was concluded at 90 days, or when tumor volume exceeded 2000 mm^3, or upon signs of significant morbidity.
Safety Operating Guide
Safe Disposal of (R)-M8891: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of investigational compounds like (R)-M8891 are critical for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, treating it as hazardous chemical waste in the absence of specific manufacturer guidelines.
Personal Protective Equipment (PPE)
To minimize exposure risks when handling this compound, the following personal protective equipment should be worn.[1]
| PPE Category | Specific Equipment |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area or fume hood. |
Disposal Protocol for this compound
The proper disposal of this compound should be managed as a hazardous waste procedure. Do not dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[1]
Step 2: Preparing for Disposal
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure screw-on cap. Ensure the container is compatible with the solvent used. Leave approximately 10% headspace in the container to allow for vapor expansion.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered chemically contaminated and disposed of in the designated hazardous waste container.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be under the supervision of authorized laboratory personnel.
-
Utilize secondary containment to capture any potential leaks or spills.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling (R)-M8891
This guide provides crucial safety and logistical information for the handling and disposal of (R)-M8891, a potent, orally active, and reversible Methionine Aminopeptidase-2 (MetAP-2) inhibitor with antiangiogenic and antitumoral properties.[1][2][3][4][5] Given the potent nature of this compound, adherence to stringent safety protocols is mandatory to minimize exposure and ensure the well-being of laboratory personnel.
Disclaimer: This guidance is based on best practices for handling potent pharmaceutical compounds. A compound-specific Safety Data Sheet (SDS) for this compound was not found; therefore, a thorough risk assessment should be conducted before any handling occurs.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to potent compounds like this compound. The following table outlines the recommended PPE for handling this substance.[6][7]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000.[6][8] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Opt for coveralls made from materials such as Tyvek® or microporous film to protect against chemical splashes and fine particles.[6] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | Must be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following procedure outlines the key phases of operation.
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a containment glove box, ventilated balance enclosure, or a chemical fume hood.
-
Decontamination: Ensure all surfaces and equipment are clean and prepared for the procedure. Have a validated decontamination agent readily available.
-
Spill Kit: A spill kit specifically designed for potent compounds must be accessible in the immediate vicinity.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated gowning area before entering the handling zone.
2. Handling:
-
Weighing: When weighing the compound, use a ventilated balance enclosure to minimize the risk of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers sealed or covered whenever possible.[6]
-
Transfers: Use closed systems for transferring solutions whenever feasible to minimize the generation of aerosols.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The removal sequence is critical to prevent exposure.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, shoe covers, and weighing papers, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all solid and liquid hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of them down the drain.
-
Documentation: Maintain meticulous records of all disposed hazardous waste in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Identification of Methionine Aminopeptidaseâ2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 5. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 8. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
